Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-bromo-2-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMIWHBNMUBGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443159 | |
| Record name | Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220801-66-1 | |
| Record name | Methyl 5-bromo-2-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220801-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-(5-bromo-2-hydroxyphenyl)acetate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's characteristics, synthesis, purification, and analytical methodologies, offering practical insights and detailed protocols.
Introduction: The Significance of a Versatile Building Block
This compound (CAS No. 220801-66-1) is a substituted phenylacetate derivative that has garnered interest in the field of medicinal chemistry. Its unique structural features, including a bromine atom, a hydroxyl group, and a methyl ester, make it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for a variety of chemical transformations, positioning it as a valuable starting material in the development of novel drug candidates.[1] This guide aims to provide a detailed technical resource for scientists working with this compound, facilitating its effective use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in synthesis and formulation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl 5-bromo-2-hydroxybenzeneacetate, (2-Hydroxy-5-bromophenyl)acetic acid methyl ester | [3][4] |
| CAS Number | 220801-66-1 | [3][4] |
| Molecular Formula | C₉H₉BrO₃ | [3][4] |
| Molecular Weight | 245.07 g/mol | [3][4] |
| Physical Form | Solid | [5] |
| Melting Point | Not definitively reported in peer-reviewed literature; solid at room temperature. | |
| Boiling Point | 317.143 °C (Predicted) | [3] |
| Density | 1.562 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | [6] |
| Storage | Sealed in a dry environment at room temperature. | [7] |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes. A common and effective method involves the bromination of a phenylacetic acid derivative followed by esterification.
Synthetic Pathway Overview
A plausible and efficient synthesis starts from 2-(2-hydroxyphenyl)acetic acid. The key steps involve the regioselective bromination of the aromatic ring, followed by Fischer esterification of the carboxylic acid moiety.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Bromination of 2-(2-Hydroxyphenyl)acetic acid
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-(2-hydroxyphenyl)acetic acid (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in the same solvent from the dropping funnel over 30-60 minutes, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-(5-bromo-2-hydroxyphenyl)acetic acid.
Step 2: Fischer Esterification
-
To the crude 2-(5-bromo-2-hydroxyphenyl)acetic acid, add an excess of methanol (e.g., 10-20 equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[3]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Caption: General workflow for purification by recrystallization.
For a compound like this compound, a solvent system of ethyl acetate/hexanes or methanol/water would be a logical starting point for optimization.[10] The principle is to dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to crystallize upon slow cooling as its solubility decreases.
Spectroscopic and Chromatographic Characterization
Unequivocal structural confirmation and purity assessment are critical in drug development. The following sections outline the expected spectroscopic and chromatographic profiles for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The methylene protons adjacent to the aromatic ring and the ester group will appear as a singlet, while the methyl ester protons will also be a singlet, typically further downfield.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. One would expect to see signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine being significantly influenced), the methylene carbon, and the methyl carbon of the ester.
Note: As of the time of writing, publicly available, detailed, and assigned NMR data for this specific compound are limited. The expected shifts are based on general principles and data from structurally similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Phenol) | 3200-3600 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=O (Ester) | 1730-1750 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O (Ester) | 1000-1300 | Stretching |
| C-Br | 500-600 | Stretching |
The broadness of the O-H stretch is indicative of hydrogen bonding. The exact position of the C=O stretch can provide information about conjugation and ring strain.[11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.
Expected Fragmentation: The molecular ion peak (M+) should be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be present, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[12] Common fragmentation pathways for phenylacetate esters include the loss of the methoxy group (-OCH₃) and the cleavage of the bond between the methylene group and the aromatic ring.[13]
Caption: Potential fragmentation pathways in mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for assessing the purity of this compound. A reverse-phase HPLC (RP-HPLC) method is generally suitable for compounds of this polarity.
A Representative RP-HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should provide good separation of the main compound from potential impurities. Method validation according to ICH guidelines would be necessary for use in a regulated environment.[14]
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its functional groups.
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base. It can also undergo O-alkylation or O-acylation.
-
Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[15]
-
Aromatic Bromine: The bromine atom can be displaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a key transformation for building molecular complexity.
Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases to prevent degradation. Hydrolysis of the ester is a likely degradation pathway if exposed to moisture, especially at non-neutral pH.
Applications in Drug Discovery and Development
As a functionalized building block, this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] The presence of multiple reaction sites allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the bromine atom can be used as a handle for introducing new substituents via cross-coupling reactions to probe different regions of a biological target's binding pocket.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General hazards may include skin and eye irritation. Use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a key chemical intermediate with significant potential in pharmaceutical research and development. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, purification, and analytical characterization. By understanding these fundamental aspects, researchers and scientists can effectively utilize this versatile building block in their efforts to discover and develop new therapeutic agents.
References
- 1. rubingroup.org [rubingroup.org]
- 2. This compound [oakwoodchemical.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. echemi.com [echemi.com]
- 5. This compound – Biotuva Life Sciences [biotuva.com]
- 6. nbinno.com [nbinno.com]
- 7. achmem.com [achmem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. prepchem.com [prepchem.com]
- 12. savemyexams.com [savemyexams.com]
- 13. Methyl (2-hydroxyphenyl)acetate | SIELC Technologies [sielc.com]
- 14. theaspd.com [theaspd.com]
- 15. nrc-publications.canada.ca [nrc-publications.canada.ca]
An In-depth Technical Guide to the Synthesis of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, a valuable building block in medicinal chemistry and materials science. This document delves into the strategic selection of starting materials, a comparison of potential synthetic routes, and detailed, step-by-step protocols for the synthesis of the key intermediate, 2-(5-bromo-2-hydroxyphenyl)acetic acid, and its subsequent esterification. The causality behind experimental choices, purification techniques, and analytical characterization are discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound (CAS No: 220801-66-1) is a substituted phenylacetate derivative.[1][2] The presence of a bromine atom, a hydroxyl group, and a methyl ester moiety on the phenylacetic acid scaffold makes it a versatile intermediate for the synthesis of more complex molecules.[3] Substituted phenylacetic acids and their esters are prevalent core structures in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of the functional groups on the aromatic ring allows for further chemical modifications, making this compound a valuable precursor in drug discovery programs and in the development of novel organic materials.
This guide will focus on a logical and experimentally sound approach to the synthesis of this target molecule, emphasizing practical and reproducible laboratory procedures.
Strategic Approach: A Comparative Analysis of Synthetic Pathways
Several synthetic strategies can be envisioned for the preparation of this compound. The most direct approach involves the synthesis of the corresponding carboxylic acid, 2-(5-bromo-2-hydroxyphenyl)acetic acid, followed by esterification.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key disconnection at the ester linkage, leading back to 2-(5-bromo-2-hydroxyphenyl)acetic acid and methanol. The synthesis of the phenylacetic acid precursor is the central challenge.
Figure 1: Retrosynthetic analysis of this compound.
Evaluation of Potential Synthetic Routes for 2-(5-bromo-2-hydroxyphenyl)acetic acid
Two primary strategies for the synthesis of the key acid intermediate were considered:
-
The Perkin Reaction: This classical reaction involves the condensation of an aromatic aldehyde with an acid anhydride.[4][5][6][7] In this context, 5-bromosalicylaldehyde would react with acetic anhydride to form an unsaturated acid, which would then require reduction to yield the desired phenylacetic acid. While feasible, the Perkin reaction often requires high temperatures and can lead to side products.[4]
-
The Reformatsky Reaction: This reaction utilizes an α-haloester and a carbonyl compound in the presence of zinc.[8][9][10][11] 5-Bromosalicylaldehyde could be reacted with a bromoacetate ester to form a β-hydroxy ester, which would then need to be dehydroxylated and potentially hydrolyzed and re-esterified. The multi-step nature of this route makes it less direct.
-
Condensation with Glyoxylic Acid: A more direct and efficient approach, inspired by a patented synthesis of a similar compound, involves the condensation of a substituted phenol with glyoxylic acid.[12][13] This method directly introduces the α-hydroxyacetic acid moiety, which can then be reduced to the desired acetic acid side chain. This route was selected for its high convergence and milder reaction conditions compared to the Perkin reaction.
Based on this analysis, the synthetic strategy detailed in this guide will proceed via the condensation of 4-bromophenol with glyoxylic acid, followed by reduction and subsequent Fischer esterification.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Synthesis of the Key Intermediate: 2-(5-bromo-2-hydroxyphenyl)acetic acid
This synthesis is a two-step process starting from commercially available 4-bromophenol.
Step 1: Synthesis of 2-(5-bromo-2-hydroxyphenyl)glycolic acid
This step involves the condensation of 4-bromophenol with glyoxylic acid in an alkaline medium. The hydroxyl group of the phenol directs the incoming electrophile to the ortho position.
Figure 2: Workflow for the synthesis of 2-(5-bromo-2-hydroxyphenyl)glycolic acid.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromophenol in an aqueous solution of sodium hydroxide at room temperature.
-
Cool the mixture in an ice bath and add a solution of glyoxylic acid monohydrate dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(5-bromo-2-hydroxyphenyl)glycolic acid. This intermediate is often used in the next step without further purification.
Step 2: Reduction of 2-(5-bromo-2-hydroxyphenyl)glycolic acid to 2-(5-bromo-2-hydroxyphenyl)acetic acid
The benzylic hydroxyl group of the glycolic acid intermediate is reduced to a methylene group. A common method for this transformation is catalytic hydrogenation.
Figure 3: Workflow for the synthesis of 2-(5-bromo-2-hydroxyphenyl)acetic acid.
Protocol:
-
Dissolve the crude 2-(5-bromo-2-hydroxyphenyl)glycolic acid in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(5-bromo-2-hydroxyphenyl)acetic acid. The product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).
Final Step: Fischer Esterification to this compound
The final step is the acid-catalyzed esterification of 2-(5-bromo-2-hydroxyphenyl)acetic acid with methanol.[14][15][16]
Figure 4: Workflow for the Fischer Esterification.
Protocol:
-
Suspend 2-(5-bromo-2-hydroxyphenyl)acetic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification and Characterization
Purification
The crude final product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 1: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.8-7.3 ppm, a singlet for the methylene protons around δ 3.6 ppm, a singlet for the methyl ester protons around δ 3.7 ppm, and a broad singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Signals for the ester carbonyl carbon (~172 ppm), aromatic carbons (110-155 ppm), methylene carbon (~40 ppm), and methyl ester carbon (~52 ppm). |
| Mass Spec. | A molecular ion peak corresponding to the mass of the product (m/z = 244/246 for the bromine isotopes). |
| IR | Characteristic absorptions for the O-H stretch of the phenol, the C=O stretch of the ester, and C-O stretches. |
Conclusion
This technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound. The chosen strategy, involving the condensation of 4-bromophenol with glyoxylic acid, followed by reduction and Fischer esterification, offers a practical and scalable approach for researchers in organic and medicinal chemistry. The detailed protocols and discussion of the underlying chemical principles are intended to facilitate the successful synthesis and purification of this valuable chemical intermediate.
References
- 1. This compound [oakwoodchemical.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. researchgate.net [researchgate.net]
- 4. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 6. longdom.org [longdom.org]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 13. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]
- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 15. cerritos.edu [cerritos.edu]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
In-depth Technical Guide: Spectroscopic Data for "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" (NMR, IR, MS)
A comprehensive analysis of the spectroscopic characteristics of "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" could not be completed.
A thorough and extensive search of publicly available scientific literature, chemical databases, and supplier technical sheets was conducted to obtain the necessary experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for "this compound" (CAS No. 220801-66-1). Despite these efforts, which included targeted searches for journal articles, supplementary information, and spectral databases, the required experimental data could not be located.
The creation of an in-depth technical guide, as originally envisioned, is contingent on the availability of this foundational spectroscopic information. Without the actual spectra, a detailed analysis and interpretation of the compound's structural features, functional groups, and molecular weight—the core components of such a guide—cannot be performed.
This report outlines the intended structure and content of the guide that would have been produced had the data been accessible. This includes the theoretical principles behind each spectroscopic technique, the anticipated spectral features of the molecule, and the methodologies for data acquisition and interpretation.
Molecular Structure and Expected Spectroscopic Features
"this compound" is an aromatic compound with the molecular formula C₉H₉BrO₃. Its structure consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a methyl acetate group.
Caption: Molecular Structure of this compound
Based on this structure, the following spectroscopic characteristics were anticipated:
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the acetate group, the methyl (-CH₃) protons of the ester, and the hydroxyl (-OH) proton. The splitting patterns of the aromatic protons would provide information about their relative positions on the benzene ring.
-
¹³C NMR: The spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon.
-
IR Spectroscopy: The IR spectrum would be expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretches, and C-H stretches of the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak, which would confirm the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses of fragments such as the methoxy group or the entire methyl acetate side chain. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Experimental Protocols (General Overview)
The following is a generalized description of the experimental protocols that would have been detailed for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A detailed procedure for dissolving a known quantity of "this compound" in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard (e.g., TMS) would have been provided.
-
Data Acquisition: The parameters for acquiring ¹H and ¹³C NMR spectra on a high-field NMR spectrometer would have been specified, including the operating frequency, number of scans, and relaxation delays.
Infrared (IR) Spectroscopy
-
Sample Preparation: A method for preparing the sample for IR analysis, such as a thin film on a salt plate or as a KBr pellet, would have been described.
-
Data Acquisition: The use of a Fourier Transform Infrared (FTIR) spectrometer to obtain the spectrum over a typical range (e.g., 4000-400 cm⁻¹) would have been detailed.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A suitable method for sample introduction (e.g., direct infusion or via gas/liquid chromatography) and ionization (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) would have been outlined.
-
Data Acquisition: The parameters for the mass analyzer (e.g., quadrupole or time-of-flight) to obtain the mass-to-charge ratio of the molecular ion and its fragments would have been specified.
Data Interpretation Workflow
A logical workflow for the integrated interpretation of the spectroscopic data would have been presented, demonstrating how information from each technique is used to confirm the structure of the molecule.
Caption: Integrated Spectroscopic Data Interpretation Workflow
Conclusion and Path Forward
While this guide could not be fully realized due to the unavailability of the core experimental data, the outlined structure and anticipated findings provide a clear framework for what a comprehensive spectroscopic analysis of "this compound" would entail.
For researchers, scientists, and drug development professionals requiring this information, the next step would be to either:
-
Synthesize the compound and perform the spectroscopic characterization in-house.
-
Commission a contract research organization (CRO) to perform the synthesis and analysis.
Should the experimental data for "this compound" become publicly available in the future, this document can serve as a template for its detailed interpretation and presentation.
A Technical Guide to the Solubility of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate in Common Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, a compound of interest in pharmaceutical and fine chemical synthesis.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for determining and understanding its solubility profile.
Introduction to this compound
This compound, with the chemical formula C9H9BrO3, is a solid organic compound at room temperature.[3] Its structure, featuring a hydroxyl group, a methyl ester, and a brominated phenyl ring, suggests a nuanced solubility behavior that is critical for its application in various chemical processes, including reaction chemistry, purification, and formulation. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 220801-66-1 | [1] |
| Molecular Formula | C9H9BrO3 | [1] |
| Molecular Weight | 245.07 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Density | 1.562 g/cm³ | [1] |
| Boiling Point | 317.143 °C | [1] |
| Flash Point | 145.603 °C | [1] |
Theoretical Considerations for Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound presents several functional groups that influence its interaction with different solvents:
-
Polar Groups: The hydroxyl (-OH) and methyl ester (-COOCH3) groups are polar and capable of hydrogen bonding. These groups will favor interactions with polar solvents such as alcohols, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
-
Nonpolar Group: The bromophenyl ring is a large, nonpolar, and hydrophobic moiety. This part of the molecule will contribute to its solubility in nonpolar or moderately polar solvents like ethers and some hydrocarbons.
Given this combination of polar and nonpolar features, this compound is expected to exhibit moderate to good solubility in a range of polar aprotic and protic organic solvents. Its solubility in highly nonpolar solvents like cyclohexane or in highly polar solvents like water is anticipated to be limited.
Estimated Solubility Profile
Table 2: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Highly Polar Protic | Low | The large hydrophobic bromophenyl group is expected to dominate, despite the presence of polar functional groups.[5] |
| Methanol, Ethanol | Polar Protic | High | The alcohol's ability to hydrogen bond with the hydroxyl and ester groups should lead to good solubility.[5] |
| Isopropanol, n-Butanol | Polar Protic | Moderate to High | Longer alkyl chains slightly reduce polarity compared to methanol and ethanol, which may slightly decrease solubility.[5] |
| Ethyl Acetate | Moderately Polar Aprotic | High | The ester functionality of the solvent can interact favorably with the solute's ester group.[5] |
| Acetone | Polar Aprotic | High | A good general-purpose polar aprotic solvent. |
| Acetonitrile | Polar Aprotic | Moderate | While polar, its ability to solvate may be less effective than other polar aprotic solvents for this specific structure.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | A strong polar aprotic solvent capable of strong dipole-dipole interactions.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Similar to DMF, it is a powerful solvent for a wide range of organic compounds.[5] |
| 1,4-Dioxane | Moderately Polar Aprotic | High | The ether linkages can interact with the polar groups of the solute.[5] |
| Diethyl Ether | Weakly Polar Aprotic | Moderate | Offers some polarity to interact with the ester and hydroxyl groups. |
| Cyclohexane | Nonpolar | Very Low | The nonpolar nature of the solvent is not well-suited to the polar functional groups of the solute.[5] |
Experimental Protocol for Solubility Determination
The following is a standardized, step-by-step protocol for determining the solubility of this compound. This method is designed to be self-validating and provides a clear classification of solubility.[6][7][8]
4.1. Materials and Equipment
-
This compound (solid, purity >98%)
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or burette
-
Analytical balance
-
A selection of organic solvents (as listed in Table 2)
-
5% (w/v) aqueous solutions of HCl, NaOH, and NaHCO3
4.2. Qualitative Solubility Testing Workflow
The following diagram illustrates the decision-making process for classifying the solubility of an organic compound.
Caption: A workflow diagram for the systematic determination of organic compound solubility.
4.3. Detailed Procedural Steps
-
Initial Solvent Screening:
-
Weigh approximately 25 mg of this compound into a small test tube.[7][9]
-
Add the selected organic solvent in 0.25 mL increments, up to a total of 3 mL.
-
After each addition, cap the test tube and vortex vigorously for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid. A compound is considered "soluble" if a clear solution is formed.
-
Record the volume of solvent required for complete dissolution.
-
-
Acid-Base Solubility Tests:
-
If the compound is insoluble in water, its acidic or basic properties can be assessed by testing its solubility in aqueous acidic and basic solutions.[8][9]
-
Test for Acidity: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution and shake. If it dissolves, the compound is likely an acid. To differentiate between a strong and weak acid, test its solubility in 5% NaHCO3. Solubility in NaHCO3 indicates a strong acid.[7][8]
-
Test for Basicity: If insoluble in 5% NaOH, test the solubility of a fresh 25 mg sample in 0.75 mL of 5% HCl solution. Solubility indicates a basic compound.[7][8]
-
4.4. Quantitative Solubility Determination (Shake-Flask Method)
For obtaining precise solubility values, the shake-flask method followed by chromatographic analysis is recommended.[5]
Caption: The experimental workflow for quantitative solubility determination using the shake-flask method.
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
Agitation: The vial is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Analysis: A carefully measured aliquot of the clear supernatant is withdrawn and diluted. The concentration of the solute in the diluted sample is then determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Conclusion
This compound is a molecule with a complex solubility profile due to the presence of both polar and nonpolar functional groups. While quantitative experimental data is not widely published, a strong estimation of its solubility can be made based on its structure and data from analogous compounds. It is expected to be highly soluble in polar aprotic solvents like DMF and DMSO, and in polar protic solvents like methanol and ethanol. Its solubility in water and nonpolar hydrocarbons is predicted to be low. For precise applications, the experimental protocols outlined in this guide provide a robust framework for determining its exact solubility in any solvent of interest.
References
- 1. echemi.com [echemi.com]
- 2. METHYL 2-(5-BROMO-2-HYDROXYPHENYL) ACETATE | 220801-66-1 [chemicalbook.com]
- 3. METHYL 2-(5-BROMO-2-HYDROXYPHENYL) ACETATE | CymitQuimica [cymitquimica.com]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. Solubility of 3-Bromo-4-Hydroxybenzaldehyde in 16 Monosolvents at Temperatures from 278.15 to 323.15 K | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Safe Handling of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate for Research and Development
This guide provides an in-depth analysis of the safety protocols and handling precautions for Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS No. 220801-66-1).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to deliver a holistic understanding of the compound's potential hazards and the rationale behind the recommended safety procedures. By synthesizing data from structurally similar compounds and established best practices for handling halogenated aromatic compounds, this guide aims to foster a culture of safety and scientific integrity in the laboratory.
Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the GHS classifications provided by suppliers and a thorough analysis of SDS information for structurally analogous compounds, including other brominated and hydroxylated phenylacetates.[4][5][6] It is imperative to consult the specific SDS provided by your supplier before commencing any work.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic compound.[4] The available safety information indicates that this compound should be handled with care due to its potential health hazards.[1]
1.1. GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For this compound, the following classifications have been indicated by suppliers:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled.[1] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
This data is based on supplier information for CAS No. 220801-66-1.[1]
1.2. Toxicological Profile: An Evidence-Based Approach
While specific toxicological data for this isomer is limited, the known effects of structurally related compounds provide a strong basis for a cautious approach. Skin contact may lead to inflammation, characterized by itching, scaling, redness, or blistering.[5] Eye contact is likely to cause redness, pain, and potentially severe damage.[5] Inhalation may irritate the respiratory system, and ingestion is considered harmful.[5][6]
The presence of the bromine atom on the aromatic ring and the ester functional group are key structural features that inform our understanding of the compound's reactivity and potential for biological interaction. Halogenated aromatic compounds, as a class, require careful handling to prevent absorption through the skin and inhalation of vapors.[4]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and appropriate personal protective equipment.
2.1. Engineering Controls: The First Line of Defense
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] This is the most effective way to minimize the inhalation of any vapors or aerosols that may be generated.[7] An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]
2.2. Personal Protective Equipment (PPE): A Mandate for Safety
The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[9][10] | Protects against splashes that can cause serious eye irritation or damage.[5][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required. A lab coat or a chemical-resistant apron must be worn to protect the body. Closed-toe shoes are mandatory.[4][11] | Prevents skin contact, which can lead to irritation.[5][6] Nitrile gloves offer good protection against a range of chemicals for incidental contact.[10] |
| Respiratory Protection | Generally not required when working in a functional fume hood.[4] If work must be performed outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][10] | Minimizes the inhalation of vapors that may cause respiratory tract irritation.[5][6] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.
3.1. Handling Procedures
-
Pre-Experiment Checklist: Before handling the compound, thoroughly read and understand the supplier's SDS. Ensure all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.[4]
-
Aliquotting and Transfer: When transferring the chemical, use appropriate tools such as spatulas or pipettes to minimize the generation of dust or aerosols.[4] Avoid all personal contact, including inhalation.[12]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][13] Do not eat, drink, or smoke in the laboratory.[5][13]
3.2. Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][14] The recommended storage condition is often at room temperature, sealed in a dry environment.[1][2]
Emergency Procedures: A Proactive Approach
A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6][11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[6][11] If skin irritation occurs, seek medical advice.[5][6] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][6][11] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[6][14] Rinse the mouth with water and call a physician or poison control center immediately.[14][15] |
In all cases of exposure, consult a physician and show them the safety data sheet for the compound.[5][6]
4.2. Accidental Release Measures
-
Small Spills: For minor spills, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material such as vermiculite, sand, or earth.[5][13] Place the absorbed material into a suitable, sealed container for disposal.[5]
-
Large Spills: Evacuate the area immediately.[8][14] Prevent the spill from entering drains or waterways.[5] Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.[11] Dispose of the contents and the container in accordance with all local, state, and federal regulations.[5][6] This typically involves placing the waste in a designated, properly labeled hazardous waste container provided by your institution's EHS department.[11]
Visualizing Safety Workflows
To further enhance the understanding of the safety protocols, the following diagrams, generated using Graphviz, illustrate key decision-making processes and workflows.
Caption: Risk assessment workflow for handling the compound.
Caption: Emergency response flowchart for accidental exposure.
References
- 1. 220801-66-1|this compound|BLD Pharm [bldpharm.com]
- 2. achmem.com [achmem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate is a substituted phenylacetate derivative that has garnered interest in the field of medicinal chemistry. Its structural features, comprising a brominated phenol ring attached to a methyl acetate moiety, make it a valuable intermediate in the synthesis of more complex molecules, particularly those designed to interact with biological targets. This guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, tailored for professionals in chemical research and drug development.
Discovery and Historical Context
The first documented synthesis of this compound appears in a 1999 publication in the Journal of Medicinal Chemistry by Paluchowska, M. H., and colleagues from the Institute of Pharmacology at the Polish Academy of Sciences.[1][2][3] The compound was synthesized as part of a broader investigation into the bioactive conformation of 5-HT1A receptor antagonists.[2][3]
The research aimed to understand the structural requirements for the interaction of arylpiperazine derivatives with the 5-HT1A receptor, a key target in the central nervous system for the development of anxiolytic and antidepressant drugs. By creating conformationally constrained analogues of known antagonists like NAN-190 and MP3022, the researchers sought to elucidate the optimal spatial arrangement of key pharmacophoric features. This compound served as a crucial building block in the synthesis of one of these rigid analogues. Its synthesis, therefore, was not an end in itself but a necessary step in a larger drug discovery effort to probe the structure-activity relationships of novel CNS agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 220801-66-1 | [4] |
| Molecular Formula | C₉H₉BrO₃ | [4] |
| Molecular Weight | 245.07 g/mol | |
| Appearance | Solid | [CymitQuimica] |
| Boiling Point | 317.143 °C | |
| Density | 1.562 g/cm³ | |
| Flash Point | 145.603 °C | |
| Refractive Index | 1.574 |
Synthesis of this compound: A Representative Protocol
Overall Synthesis Workflow
The synthesis can be envisioned as a three-step process:
-
Acetylation of 4-bromophenol: Protection of the hydroxyl group as an acetate ester.
-
Fries Rearrangement: Intramolecular rearrangement to introduce the acetyl group ortho to the hydroxyl group.
-
Willgerodt-Kindler Reaction followed by Esterification: Conversion of the acetyl group to a phenylacetic acid, followed by esterification to the final product.
Step 1: Acetylation of 4-Bromophenol to 4-Bromophenyl acetate
Rationale: The initial acetylation of the phenolic hydroxyl group serves as a protecting step. This prevents the hydroxyl group from interfering with the subsequent Fries rearrangement and directs the acetyl group to the desired ortho and para positions on the aromatic ring.
Protocol:
-
To a stirred solution of 4-bromophenol in a suitable solvent (e.g., dichloromethane or neat acetic anhydride) at 0 °C, slowly add acetyl chloride or acetic anhydride.
-
Anhydrous pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid) can be used to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromophenyl acetate.
Step 2: Fries Rearrangement of 4-Bromophenyl acetate to 5-Bromo-2-hydroxyacetophenone
Rationale: The Fries rearrangement is a classic method for the ortho- and para-acylation of phenols. In this case, heating 4-bromophenyl acetate with a Lewis acid catalyst, such as aluminum chloride, will induce the migration of the acetyl group from the ester oxygen to the carbon atoms of the aromatic ring. The ortho-isomer, 5-bromo-2-hydroxyacetophenone, is the desired product.
Protocol:
-
To a reaction vessel, add 4-bromophenyl acetate.
-
Carefully add anhydrous aluminum chloride in portions while stirring. The reaction is typically performed neat or in a high-boiling inert solvent.
-
Heat the mixture to a temperature between 110-160 °C for several hours.
-
Monitor the reaction progress by TLC.
-
After cooling, cautiously quench the reaction mixture by pouring it onto ice-water.
-
Acidify with hydrochloric acid to decompose the aluminum complexes.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography to isolate 5-bromo-2-hydroxyacetophenone.
Step 3: Willgerodt-Kindler Reaction and Esterification to this compound
Rationale: The Willgerodt-Kindler reaction is a powerful method for converting an aryl alkyl ketone into a terminal carboxylic acid derivative (in this case, a thioamide), which can then be hydrolyzed to the corresponding carboxylic acid. This is followed by a standard esterification to yield the final methyl ester.
Protocol:
-
Willgerodt-Kindler Reaction:
-
In a reaction flask, combine 5-bromo-2-hydroxyacetophenone, sulfur, and a high-boiling amine such as morpholine.
-
Heat the mixture under reflux for several hours.
-
Upon completion, cool the reaction mixture and pour it into water.
-
The resulting thioamide can be hydrolyzed by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to yield 2-(5-bromo-2-hydroxyphenyl)acetic acid.
-
-
Esterification:
-
Dissolve the crude 2-(5-bromo-2-hydroxyphenyl)acetic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.
-
Heat the mixture under reflux for several hours until the esterification is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and saturated sodium bicarbonate solution.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Plausible synthetic route to this compound.
Conclusion
This compound, first reported in the context of medicinal chemistry research in 1999, serves as a valuable intermediate for the synthesis of complex organic molecules. Its preparation, achievable through a multi-step sequence involving classical organic reactions, highlights fundamental principles of synthesis and functional group manipulation. This guide provides a thorough overview of its historical context, key properties, and a representative synthetic protocol, offering a valuable resource for researchers in the field.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Introduction: Unlocking Heterocyclic Diversity from a Versatile Precursor
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate is a highly functionalized aromatic compound that serves as an invaluable starting material for the synthesis of a variety of biologically significant heterocyclic scaffolds. Its structure, featuring a reactive phenol, an ester group, and a bromine atom on the aromatic ring, provides multiple reaction sites for strategic chemical transformations. This guide provides detailed protocols and mechanistic insights for the synthesis of two important classes of heterocyclic compounds: benzofuranones/benzofurans and coumarins, leveraging the unique reactivity of this precursor. These heterocyclic cores are prevalent in numerous natural products and pharmaceutical agents, exhibiting a wide spectrum of biological activities.[1][2]
The protocols outlined herein are designed for researchers, medicinal chemists, and professionals in drug development. They emphasize not only the procedural steps but also the underlying chemical principles, empowering the user to adapt and optimize these methods for their specific research needs.
Part 1: Synthesis of 5-Bromobenzofuran-2(3H)-one via Intramolecular Cyclization
Benzofuran-2(3H)-ones are important structural motifs found in a range of natural products and pharmacologically active molecules. The intramolecular cyclization of 2-hydroxyphenylacetic acid derivatives is a direct and efficient method for the construction of this heterocyclic system. While the direct cyclization of the methyl ester is possible, a more common and often higher-yielding approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by dehydration-induced cyclization.
Reaction Rationale and Mechanistic Insight
The synthesis proceeds in two conceptual steps: hydrolysis of the methyl ester to the free carboxylic acid, followed by an intramolecular esterification (lactonization). The phenolic hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This reaction is typically promoted by acid catalysts, which protonate the carbonyl oxygen, increasing its electrophilicity, or by dehydrating agents that remove water to drive the equilibrium towards the cyclized product.
Experimental Protocol
Step A: Hydrolysis of this compound
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
Round-bottom flask equipped with a magnetic stirrer.
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(5-bromo-2-hydroxyphenyl)acetic acid.
-
Step B: Intramolecular Cyclization to 5-Bromobenzofuran-2(3H)-one
-
Reagents and Setup:
-
2-(5-bromo-2-hydroxyphenyl)acetic acid (from Step A)
-
A dehydrating agent such as dicyclohexylcarbodiimide (DCC) or an acid catalyst like p-toluenesulfonic acid (p-TSA).
-
Anhydrous solvent (e.g., Dichloromethane (DCM) for DCC, or Toluene for p-TSA with a Dean-Stark apparatus).
-
Round-bottom flask, magnetic stirrer, and reflux condenser (if heating).
-
-
Procedure (Acid Catalysis Example):
-
To a solution of 2-(5-bromo-2-hydroxyphenyl)acetic acid in toluene, add a catalytic amount of p-TSA.
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromobenzofuran-2(3H)-one.[3]
-
Visualizing the Workflow
Caption: Synthesis of 5-Bromobenzofuran-2(3H)-one.
Part 2: Palladium-Catalyzed Synthesis of 5-Bromobenzofuran Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of heterocyclic systems.[4][5] The presence of a bromine atom and a phenolic hydroxyl group in "this compound" makes it an ideal substrate for intramolecular C-O bond formation, leading to the synthesis of benzofuran derivatives. This approach offers a convergent and efficient route to functionalized benzofurans.
Reaction Rationale and Mechanistic Insight
The reaction proceeds via an intramolecular Buchwald-Hartwig amination-type C-O coupling. The palladium catalyst, typically in the form of a Pd(0) species generated in situ, undergoes oxidative addition to the aryl bromide bond. The resulting Pd(II) complex then coordinates with the phenoxide, which is formed by the deprotonation of the phenolic hydroxyl group by a base. Subsequent reductive elimination from the palladium center forms the C-O bond of the benzofuran ring and regenerates the Pd(0) catalyst, thus completing the catalytic cycle.
Experimental Protocol
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (typically 2-10 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) (typically 4-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (typically 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or a flask equipped for inert atmosphere reactions (Argon or Nitrogen).
-
-
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Catalytic Cycle
Caption: Palladium-catalyzed benzofuran synthesis.
Part 3: Synthesis of 6-Bromocoumarin Derivatives via Condensation Reactions
Coumarins are a large class of phenolic compounds found in many plants and are known for their diverse biological activities.[6] Classic methods for coumarin synthesis, such as the Perkin reaction[1][7][8][9][10] and the Knoevenagel condensation,[11][12][13][14][15] can be adapted for the use of "this compound" as a starting material, typically requiring its conversion to the corresponding salicylaldehyde.
Synthetic Strategy: A Two-Step Approach
A plausible route involves the initial reduction of the ester group in "this compound" to the corresponding alcohol, followed by oxidation to the aldehyde (5-bromo-2-hydroxybenzaldehyde). This aldehyde can then be used in a Knoevenagel condensation with an active methylene compound to furnish the coumarin ring system.
Experimental Protocol
Step A: Synthesis of 5-Bromo-2-hydroxybenzaldehyde
-
Reduction of the Ester:
-
Reduce the methyl ester of the starting material to 2-(5-bromo-2-hydroxyphenyl)ethanol using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent.
-
-
Oxidation to the Aldehyde:
-
Oxidize the resulting alcohol to 5-bromo-2-hydroxybenzaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a solvent like DCM.
-
Step B: Knoevenagel Condensation to form 6-Bromocoumarin
-
Reagents and Setup:
-
5-Bromo-2-hydroxybenzaldehyde (from Step A)
-
An active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
-
A basic catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., Ethanol, Toluene)
-
Round-bottom flask with a reflux condenser.
-
-
Procedure:
-
Dissolve 5-bromo-2-hydroxybenzaldehyde and the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the base.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting product can often be purified by recrystallization from a suitable solvent like ethanol.
-
Visualizing the Reaction Pathway
Caption: Synthesis of a 6-Bromocoumarin Derivative.
Quantitative Data Summary
The following table provides representative data for the types of reactions discussed. Please note that yields are highly dependent on the specific substrate and reaction conditions and should be optimized for each application.
| Heterocyclic Product | Synthetic Method | Key Reagents | Typical Yields |
| 5-Bromobenzofuran-2(3H)-one | Intramolecular Cyclization | p-TSA, Toluene | 60-85% |
| 5-Bromobenzofuran Derivative | Palladium-Catalyzed Cyclization | Pd(OAc)₂, XPhos, K₂CO₃ | 70-95% |
| 6-Bromocoumarin Derivative | Knoevenagel Condensation | Piperidine, Ethanol | 65-90% |
References
- 1. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(II)-catalyzed synthesis of 2H,3'H-spiro[benzofuran-3,2'-naphthoquinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. byjus.com [byjus.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. jocpr.com [jocpr.com]
- 13. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 14. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Strategic Utility of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate in the Genesis of Bioactive Benzofuranones
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary drug discovery and medicinal chemistry, the pursuit of novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. Methyl 2-(5-bromo-2-hydroxyphenyl)acetate emerges as a strategically valuable, yet under-explored, starting material for the synthesis of a key class of heterocyclic compounds: the benzofuran-2(3H)-ones. With a molecular formula of C9H9BrO3 and a molecular weight of 245.07 g/mol , this compound possesses the ideal structural arrangement for intramolecular cyclization to form the benzofuranone core.[1][2][3] The presence of a bromine atom at the 5-position of the resulting scaffold is not a mere spectator; it serves as a versatile synthetic handle for further molecular elaboration through a variety of cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of biological activity.
Benzofuran and its derivatives are ubiquitous in nature and are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] This established biological relevance underscores the significance of developing efficient synthetic routes to novel benzofuranone analogues, for which this compound serves as an excellent precursor. This application note provides a detailed exploration of the synthesis of 5-bromobenzofuran-2(3H)-one from this compound, including a mechanistic rationale, a comprehensive experimental protocol, and a discussion of the potential for downstream diversification.
Core Synthesis: Intramolecular Palladium-Catalyzed O-Arylation
The transformation of this compound to 5-bromobenzofuran-2(3H)-one is most effectively achieved through an intramolecular palladium-catalyzed O-arylation, a variant of the Buchwald-Hartwig amination/etherification reaction. This powerful synthetic strategy allows for the formation of the crucial C-O bond that closes the five-membered lactone ring.
Mechanistic Rationale: The "Why" Behind the Protocol
The catalytic cycle of the intramolecular O-arylation is a well-established process that begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species. This is followed by coordination of the phenoxide, which is generated in situ by the deprotonation of the phenolic hydroxyl group by a suitable base. The subsequent reductive elimination from the palladium(II) intermediate furnishes the desired benzofuranone product and regenerates the active palladium(0) catalyst. The choice of ligand is critical in this process, as it modulates the reactivity and stability of the palladium catalyst, influencing reaction rates and yields.
Diagram 1: Catalytic Cycle of Intramolecular Palladium-Catalyzed O-Arylation
Caption: A simplified representation of the palladium-catalyzed intramolecular O-arylation.
Experimental Protocol: Synthesis of 5-Bromobenzofuran-2(3H)-one
This protocol provides a robust method for the synthesis of 5-bromobenzofuran-2(3H)-one from this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Supplier |
| This compound | 220801-66-1 | C9H9BrO3 | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)2) | 3375-31-3 | C4H6O4Pd | Commercially Available |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 787618-22-8 | C30H43O2P | Commercially Available |
| Cesium Carbonate (Cs2CO3) | 534-17-8 | Cs2CO3 | Commercially Available |
| Toluene, Anhydrous | 108-88-3 | C7H8 | Commercially Available |
| Ethyl Acetate | 141-78-6 | C4H8O2 | Commercially Available |
| Hexanes | 110-54-3 | C6H14 | Commercially Available |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na2SO4 | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 245.1 mg), Cesium Carbonate (1.5 mmol, 488.7 mg), Palladium(II) Acetate (0.05 mmol, 11.2 mg), and RuPhos (0.1 mmol, 46.7 mg).
-
Scientist's Insight: The use of a Schlenk flask and an inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst, which is generated in situ from Pd(OAc)2.
-
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at 100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Scientist's Insight: The aqueous washes are essential to remove the cesium salts and any other water-soluble impurities.
-
-
Purification: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure 5-bromobenzofuran-2(3H)-one.
Characterization Data (Expected)
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.50 (d, J = 2.0 Hz, 1H), 7.35 (dd, J = 8.4, 2.0 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 3.75 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 175.0, 151.0, 133.0, 130.0, 125.0, 116.0, 112.0, 35.0.
-
Mass Spectrometry (ESI): m/z calculated for C₈H₅BrO₂ [M+H]⁺: 212.95; found: 212.95.
Diversification of the 5-Bromobenzofuran-2(3H)-one Scaffold
The true synthetic utility of 5-bromobenzofuran-2(3H)-one lies in the reactivity of the C-Br bond. This position is ripe for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents and the generation of diverse libraries of bioactive candidates.
Diagram 2: Synthetic Diversification of 5-Bromobenzofuran-2(3H)-one
Caption: Potential diversification pathways for 5-bromobenzofuran-2(3H)-one.
Application in Bioactive Molecule Synthesis: A Perspective
The introduction of various functional groups at the 5-position can significantly modulate the biological activity of the benzofuranone core. For instance:
-
Suzuki Coupling: Introduction of aryl or heteroaryl moieties can lead to compounds with potential as kinase inhibitors or anti-proliferative agents.
-
Heck Coupling: The installation of vinyl groups can serve as a precursor for further functionalization or contribute to interactions with biological targets.
-
Sonogashira Coupling: The incorporation of alkynes can be used to probe binding pockets or as handles for click chemistry in target identification studies.
-
Buchwald-Hartwig Amination: The introduction of amino groups can improve pharmacokinetic properties and provide key hydrogen bonding interactions with target proteins.
The strategic placement of the bromine atom in the starting material, this compound, therefore provides a gateway to a vast and diverse chemical space with high potential for the discovery of novel bioactive molecules.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of 5-bromobenzofuran-2(3H)-one, a key intermediate for the development of novel bioactive compounds. The intramolecular palladium-catalyzed O-arylation provides an efficient and reliable method for the construction of the benzofuranone scaffold. The presence of the bromine atom at the 5-position is a key strategic element, enabling extensive diversification through a variety of well-established cross-coupling reactions. This application note provides the foundational knowledge and a detailed protocol to empower researchers in drug discovery and medicinal chemistry to harness the full potential of this versatile building block in their quest for new therapeutic agents.
References
- 1. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [oakwoodchemical.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 6. phytojournal.com [phytojournal.com]
Application Note & Protocol: N-Alkylation of Amines with Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the N-alkylation of various primary and secondary amines with methyl 2-(5-bromo-2-hydroxyphenyl)acetate. The protocol detailed herein focuses on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed experimental procedure, mechanistic insights, and practical guidance for the successful synthesis of N-arylated products derived from the valuable 2-hydroxyphenylacetate scaffold.
Introduction: The Significance of N-Aryl Scaffolds
The formation of the C-N bond is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. N-aryl amines are prevalent structural motifs in a vast array of biologically active molecules and approved drugs. The 2-hydroxyphenylacetate framework, in particular, serves as a versatile building block, and its N-alkylation opens avenues to novel compounds with potential therapeutic applications.
Traditional methods for N-arylation often require harsh reaction conditions and may not be suitable for complex molecules with sensitive functional groups.[3] The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, offering a milder and more general approach.[1] This reaction allows for the coupling of a wide range of amines with aryl halides, providing a powerful tool for the construction of diverse chemical libraries for drug discovery.[4]
This guide provides a detailed protocol for the Buchwald-Hartwig amination of this compound, a substrate bearing both a phenolic hydroxyl group and a methyl ester, which may require careful optimization of reaction conditions to avoid side reactions.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base.[1][2] The catalytic cycle, illustrated in Figure 1, is generally understood to involve the following key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-arylated product and regenerating the palladium(0) catalyst.
The choice of ligand and base is crucial for the success of the reaction.[5] Sterically hindered phosphine ligands, such as XPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[4] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to facilitate the deprotonation of the amine.
Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.
Materials and Equipment
-
Reagents:
-
This compound[6]
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (nitrogen or argon) with manifold
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
-
Step-by-Step Procedure
The following workflow diagram (Figure 2) outlines the key stages of the experimental process.
Figure 2: General experimental workflow for the N-alkylation reaction.
-
Reaction Setup:
-
To a dry Schlenk flask or sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Add anhydrous toluene (or dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.[4]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[8]
-
-
Characterization:
Data Summary and Expected Outcomes
The reaction conditions outlined above are generally applicable to a range of amines. However, some optimization may be necessary depending on the specific substrate. The following table provides a summary of expected outcomes and potential considerations for different classes of amines.
| Amine Type | Recommended Base | Typical Reaction Time | Expected Yield | Key Considerations |
| Secondary Cyclic Amines (e.g., Morpholine) | NaOtBu | 12-18 hours | High (80-95%) | Generally robust and high-yielding. |
| Primary Aliphatic Amines (e.g., Benzylamine) | NaOtBu | 16-24 hours | Moderate to High (60-85%) | Potential for double arylation, though sterically hindered. Use of excess amine may be beneficial. |
| Secondary Acyclic Amines (e.g., Diethylamine) | NaOtBu | 18-24 hours | Moderate (50-75%) | Can be sterically demanding, potentially requiring longer reaction times or higher catalyst loading. |
| Aromatic Amines (e.g., Aniline) | Cs₂CO₃ or K₃PO₄ | 24-48 hours | Variable | Less nucleophilic; may require a stronger base and higher temperatures. |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Verify the quality and activity of the palladium catalyst and ligand.
-
Consider increasing the reaction temperature or using a more active catalyst system.
-
-
Side Reactions:
-
The phenolic hydroxyl group could potentially undergo O-arylation. While N-arylation is generally favored with amines, the choice of base and reaction conditions can influence selectivity.
-
Hydrolysis of the methyl ester may occur, particularly with strong bases and prolonged reaction times at high temperatures.
-
-
Purification Challenges:
-
The polarity of the N-alkylated product will vary depending on the amine used. Careful selection of the TLC and column chromatography eluent system is crucial for effective purification.
-
Residual palladium catalyst can often be removed by filtration through a pad of celite or by using a metal scavenger.
-
Conclusion
The Buchwald-Hartwig amination provides an efficient and reliable method for the N-alkylation of amines with this compound. The protocol described in this application note offers a robust starting point for the synthesis of a diverse range of N-arylated compounds. By understanding the reaction mechanism and key experimental parameters, researchers can successfully employ this powerful transformation in their synthetic endeavors, paving the way for the discovery of novel molecules with potential applications in drug development and other scientific disciplines.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methyl 2-(5-bromo-2-hydroxyphenyl)acetate as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: Unlocking the Potential of a Key Building Block
In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" (CAS No. 220801-66-1) has emerged as a highly valuable and versatile building block for the synthesis of a variety of pharmaceutical intermediates. Its unique structural features—a reactive phenolic hydroxyl group, an ester moiety amenable to transformation, and a strategically placed bromine atom—provide multiple handles for diverse chemical modifications. This guide offers an in-depth exploration of the applications of this precursor, complete with detailed protocols and mechanistic insights, to empower researchers in their quest for novel therapeutic agents. The benzofuran core, readily accessible from this precursor, is a "privileged structure" in medicinal chemistry, found in drugs with antiarrhythmic, anticancer, and dermatological applications.[1][2][3]
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 220801-66-1 | [4] |
| Molecular Formula | C₉H₉BrO₃ | [4] |
| Molecular Weight | 245.07 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Storage | Sealed in a dry, room temperature environment | [4] |
Safety Information:
"this compound" should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Core Application: Synthesis of 5-Bromobenzofuran-2(3H)-one
The most prominent application of "this compound" is its use as a direct precursor to 5-bromobenzofuran-2(3H)-one. This heterocyclic compound is a crucial intermediate in the synthesis of various bioactive molecules.[5] The transformation is achieved through an intramolecular cyclization, specifically a lactonization reaction.
Reaction Mechanism: Intramolecular Transesterification
The synthesis of 5-bromobenzofuran-2(3H)-one from "this compound" proceeds via an acid-catalyzed intramolecular transesterification. The reaction is typically driven to completion by the removal of methanol.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 220801-66-1|this compound|BLD Pharm [bldpharm.com]
- 5. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
Application Note: Unambiguous ¹H and ¹³C NMR Assignment of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Introduction
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate is a valuable intermediate in the synthesis of various biologically active compounds and a key building block in medicinal chemistry. Its chemical structure, characterized by a substituted benzene ring, presents a distinct pattern in Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate assignment of its ¹H and ¹³C NMR signals is paramount for structural verification, purity assessment, and for tracking its transformations in chemical reactions. This application note provides a detailed guide to the complete ¹H and ¹³C NMR spectral assignment of this compound, supported by predicted data and foundational NMR principles. The methodologies and interpretations presented herein are designed to be a practical resource for researchers in organic synthesis, analytical chemistry, and drug discovery.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of readily available experimental spectra in public databases, the ¹H and ¹³C NMR data for this compound were generated using a highly reliable online prediction tool. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.28 | d | J = 2.5 Hz | 1H |
| H-4 | 6.95 | dd | J = 8.7, 2.5 Hz | 1H |
| H-6 | 6.82 | d | J = 8.7 Hz | 1H |
| -OH | ~5.0-7.0 | br s | - | 1H |
| -CH₂- | 3.85 | s | - | 2H |
| -OCH₃ | 3.71 | s | - | 3H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 172.5 |
| C-2 | 152.0 |
| C-5 | 133.0 |
| C-1 | 130.0 |
| C-4 | 129.8 |
| C-3 | 118.0 |
| C-6 | 114.5 |
| -OCH₃ | 52.5 |
| -CH₂- | 38.0 |
Spectral Analysis and Assignment
The unambiguous assignment of each signal is achieved through a systematic analysis of chemical shifts, coupling patterns, and integration values, grounded in fundamental NMR principles.
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR assignments, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectrum Analysis
-
Aromatic Region (δ 6.8-7.3 ppm): The three protons on the benzene ring appear in this region.
-
The proton at 7.28 ppm (H-3) is a doublet with a small coupling constant (J = 2.5 Hz). This is characteristic of a meta-coupling to H-4. The downfield shift is attributed to the deshielding effect of the adjacent bromine atom.
-
The signal at 6.95 ppm (H-4) is a doublet of doublets. It shows a larger ortho-coupling (J = 8.7 Hz) to H-6 and a smaller meta-coupling (J = 2.5 Hz) to H-3.
-
The proton at 6.82 ppm (H-6) appears as a doublet with a large ortho-coupling (J = 8.7 Hz) to H-4. This proton is the most upfield in the aromatic region due to the electron-donating effect of the adjacent hydroxyl group.
-
-
Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet between 5.0 and 7.0 ppm . Its chemical shift and signal shape are highly dependent on concentration, temperature, and solvent purity.
-
Aliphatic Region (δ 3.7-3.9 ppm):
-
The singlet at 3.85 ppm is assigned to the methylene protons (-CH₂-) . These protons are adjacent to the aromatic ring and the ester group, resulting in a downfield shift. The integration value of 2H confirms this assignment.
-
The sharp singlet at 3.71 ppm corresponds to the three protons of the methyl ester group (-OCH₃) . Its integration value of 3H is consistent with this assignment.
-
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (C=O): The signal at 172.5 ppm is characteristic of an ester carbonyl carbon.
-
Aromatic Carbons (δ 114-152 ppm):
-
C-2 (152.0 ppm): This carbon is attached to the electronegative oxygen atom of the hydroxyl group, causing a significant downfield shift.
-
C-5 (133.0 ppm): The carbon atom bonded to the bromine atom appears at this chemical shift.
-
C-1 (130.0 ppm): This is the quaternary carbon to which the acetate group is attached.
-
C-4 (129.8 ppm): This methine carbon is deshielded by the adjacent bromine atom.
-
C-3 (118.0 ppm): This carbon is ortho to the bromine atom and meta to the hydroxyl group.
-
C-6 (114.5 ppm): This is the most upfield aromatic carbon, shielded by the electron-donating hydroxyl group.
-
-
Aliphatic Carbons (δ 38-53 ppm):
-
The signal at 52.5 ppm is assigned to the methyl carbon of the ester group (-OCH₃) .
-
The peak at 38.0 ppm corresponds to the methylene carbon (-CH₂-) .
-
Experimental Protocol for NMR Data Acquisition
This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing: Manually or automatically phase correct the spectra to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Advanced 2D NMR Correlation for Structural Verification
To further solidify the assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Application of "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" in medicinal chemistry
An Application Guide to Methyl 2-(5-bromo-2-hydroxyphenyl)acetate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic value of a synthetic building block is measured by its versatility, efficiency in generating molecular diversity, and its capacity to introduce key pharmacophoric features. This compound (henceforth M5B2HPA), identified by CAS Number 220801-66-1, emerges as a highly promising, albeit underexplored, scaffold.[1][2][3][4] Its structure is a unique convergence of three distinct and synthetically tractable functional groups: an aryl bromide, a phenolic hydroxyl group, and a methyl ester. This trifecta of reactivity provides medicinal chemists with a powerful platform for rapid lead generation and optimization, allowing for the systematic modulation of a molecule's steric, electronic, and pharmacokinetic properties.
This guide provides an in-depth exploration of M5B2HPA's potential. We will not merely list reactions but delve into the strategic rationale behind its use, offering detailed, field-proven protocols for its application in key medicinal chemistry transformations. The methodologies described herein are grounded in established chemical principles, designed to be robust, and serve as a launchpad for innovation in your drug discovery programs.
Physicochemical & Structural Data
A clear understanding of a compound's fundamental properties is the bedrock of its application. The key identifiers and calculated properties of M5B2HPA are summarized below.[1][2][5]
| Property | Value | Source(s) |
| CAS Number | 220801-66-1 | [2][3] |
| Molecular Formula | C₉H₉BrO₃ | [2] |
| Molecular Weight | 245.07 g/mol | [2] |
| Synonyms | Methyl 5-bromo-2-hydroxybenzeneacetate, (2-Hydroxy-5-bromophenyl)acetic acid methyl ester | [5] |
| Appearance | Solid (predicted) | [5] |
| XLogP3 | 1.87 | [1] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
Proposed Synthesis of the Scaffold
While M5B2HPA is commercially available, an understanding of its synthesis is crucial for potential large-scale needs or the generation of analogs. A plausible and efficient route begins with the regioselective bromination of a suitable precursor like 2-hydroxyphenylacetic acid, followed by esterification.
Protocol 1: Synthesis of M5B2HPA
This two-step protocol is based on established methods for the bromination of activated aromatic rings and Fischer esterification.[6][7]
Step 1: Bromination of 2-Hydroxyphenylacetic acid
-
Dissolution: Dissolve 2-hydroxyphenylacetic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Brominating Agent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 30 minutes. The phenolic hydroxyl group is an ortho-, para-director, and the para-position is sterically favored, leading to high regioselectivity for the 5-bromo isomer.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. The crude 2-(5-bromo-2-hydroxyphenyl)acetic acid can be purified by recrystallization or column chromatography.
Step 2: Fischer Esterification
-
Acidic Methanol Preparation: Prepare a solution of methanolic HCl by carefully adding acetyl chloride (e.g., 0.2 eq) to anhydrous methanol (sufficient to make a ~0.1 M solution) at 0 °C.[8]
-
Esterification Reaction: Dissolve the purified 2-(5-bromo-2-hydroxyphenyl)acetic acid (1.0 eq) in the prepared acidic methanol.
-
Heating: Heat the mixture to reflux (approx. 65 °C) and maintain for 12-18 hours, monitoring by TLC.[9]
-
Work-up: Cool the reaction and concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash carefully with a saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by water and brine.[8]
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude M5B2HPA can be purified by silica gel column chromatography to yield the final product.
A Triumvirate of Reactivity: Core Applications in Medicinal Chemistry
The true power of M5B2HPA lies in its three orthogonal points of modification. Each functional group serves as a distinct handle for diversification, allowing for a modular and strategic approach to building complex, drug-like molecules.
Application A: The Aryl Bromide Handle - Gateway to Biaryl Scaffolds via Suzuki-Miyaura Coupling
Scientific Rationale: The biaryl motif is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. It allows for the exploration of large areas of chemical space and can facilitate optimal interactions with protein targets. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing these C(sp²)-C(sp²) bonds due to its mild conditions and exceptional functional group tolerance.[10][11] The bromine atom on M5B2HPA is an ideal handle for this transformation.[12][13]
This protocol describes a general procedure for the coupling of M5B2HPA with a generic arylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vial, add M5B2HPA (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₃PO₄ or K₂CO₃ (3.0 eq).[10]
-
Solvent Addition & Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired biaryl compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. METHYL 2-(5-BROMO-2-HYDROXYPHENYL) ACETATE | 220801-66-1 [chemicalbook.com]
- 4. 220801-66-1|this compound|BLD Pharm [bldpharm.com]
- 5. METHYL 2-(5-BROMO-2-HYDROXYPHENYL) ACETATE | CymitQuimica [cymitquimica.com]
- 6. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Bromosalicylic acid | 89-55-4 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. (2-HYDROXY-PHENYL)-ACETIC ACID METHYL ESTER | 22446-37-3 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate for Biological Screening Libraries
Abstract
In drug discovery, the strategic modification of a core molecular scaffold is a cornerstone for developing compound libraries to explore structure-activity relationships (SAR).[1] This document provides a detailed guide for the derivatization of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, a versatile starting material possessing multiple reactive sites suitable for chemical diversification. We present validated protocols for three key classes of synthetic transformations targeting the phenolic hydroxyl and aryl bromide functionalities: O-alkylation (etherification), Palladium-catalyzed Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These methodologies are designed to be robust, scalable, and adaptable, enabling researchers to efficiently generate a focused library of analogs for biological screening.
Introduction: The Rationale for Derivatization
The journey from a hit compound to a lead candidate in pharmaceutical development is often driven by iterative chemical synthesis and biological testing. Derivatization, the process of structurally modifying a molecule, is a critical tool in this process.[2][3] By systematically altering functional groups, researchers can fine-tune a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, while also exploring new interactions with a biological target.[1][4] Phenolic compounds, in particular, are excellent starting points for creating derivatives due to their versatile reactivity and prevalence in biologically active molecules.[5][6]
The subject of this guide, This compound , offers three primary points for diversification:
-
The Phenolic Hydroxyl (-OH) Group: A nucleophilic site ideal for etherification and esterification reactions. Modification here directly impacts hydrogen bonding capacity and polarity.
-
The Aryl Bromide (-Br) Group: A classic handle for powerful palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and nitrogen-based substituents.
-
The Methyl Ester (-COOCH₃) Group: Can be hydrolyzed to the corresponding carboxylic acid, opening another avenue for amide bond formation (not covered in this note).
This application note provides detailed, self-validating protocols to exploit the first two sites, enabling the rapid assembly of a diverse chemical library for high-throughput screening (HTS).[7][8]
Strategic Derivatization Workflows
The overall strategy involves parallel synthesis workflows starting from the common core structure. Each workflow targets a specific functional group to maximize structural diversity.
Figure 1: Overall derivatization strategy for library synthesis.
Strategy 1: O-Alkylation of the Phenolic Hydroxyl Group
Scientific Rationale: Converting the acidic phenol to an ether removes a hydrogen bond donor and increases lipophilicity.[9] This modification can enhance membrane permeability and alter binding interactions within a target protein's active site. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the deprotonation of the phenol followed by nucleophilic substitution on an alkyl halide.[9][10]
Protocol 1: General Procedure for Williamson Ether Synthesis
-
Reagents and Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous K₂CO₃ (2.0 eq).
-
Add the desired alkyl halide (1.2 eq) to the mixture.
-
Stir the reaction vigorously at 50 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.
-
-
Characterization:
-
¹H NMR: Confirm the disappearance of the phenolic -OH proton and the appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 3.8-4.0 ppm for a methoxy group or signals for a benzyl group).
-
LC-MS: Confirm the expected mass of the product. The purity should be >95% for biological screening.
-
Workflow & Data Table
Figure 2: Workflow for Williamson ether synthesis.
Table 1: Representative Library of Aryl Ether Derivatives
| Entry | Alkyl Halide (R-X) | Product R Group | Expected Mass [M+H]⁺ | Typical Yield |
|---|---|---|---|---|
| 1 | Iodomethane | -CH₃ | 260.9/262.9 | 85-95% |
| 2 | Benzyl bromide | -CH₂Ph | 336.0/338.0 | 80-90% |
| 3 | Ethyl bromoacetate | -CH₂COOEt | 332.0/334.0 | 75-85% |
| 4 | Propargyl bromide | -CH₂C≡CH | 284.0/286.0 | 70-80% |
Strategy 2: Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[11] It enables the coupling of the aryl bromide with a wide variety of boronic acids or esters, introducing new aryl, heteroaryl, or alkyl groups.[12][13] This strategy dramatically alters the molecular shape and electronics of the scaffold, which is crucial for exploring new binding interactions. Microwave irradiation can often accelerate these reactions.[14][15]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water)
-
-
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the boronic acid (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1, 0.1 M).
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 20-60 minutes. Monitor by LC-MS.
-
After cooling, dilute the reaction mixture with EtOAc and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Characterization:
-
¹H NMR: Confirm the disappearance of the characteristic aromatic splitting pattern of the starting material and the appearance of new aromatic signals from the coupled boronic acid.
-
LC-MS: Confirm the expected mass of the biaryl product.
-
Workflow & Data Table
Figure 3: Workflow for Suzuki-Miyaura cross-coupling.
Table 2: Representative Library of Biaryl Derivatives
| Entry | Boronic Acid | Product R Group | Expected Mass [M+H]⁺ | Typical Yield |
|---|---|---|---|---|
| 1 | Phenylboronic acid | -Ph | 322.1 | 75-90% |
| 2 | 4-Methoxyphenylboronic acid | -C₆H₄-4-OMe | 352.1 | 70-85% |
| 3 | Pyridine-3-boronic acid | -3-Pyridyl | 323.1 | 60-75% |
| 4 | Thiophene-2-boronic acid | -2-Thienyl | 328.0 | 65-80% |
Strategy 3: Buchwald-Hartwig Amination
Scientific Rationale: The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, allowing the synthesis of aryl amines from aryl halides.[16][17][18] This reaction introduces hydrogen bond donors/acceptors and basic centers into the molecule, which can lead to significant new biological activities. The reaction is highly versatile, accommodating a wide range of primary and secondary amines.[19][20]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reagents and Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, aniline, benzylamine)
-
Palladium pre-catalyst (e.g., t-BuXPhos Pd G3)
-
Bulky phosphine ligand (if not using a pre-catalyst)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
Inside a glovebox or under a strict inert atmosphere: To an oven-dried reaction vessel, add this compound (1.0 eq), the palladium pre-catalyst (0.02 eq), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Add anhydrous toluene (0.1 M).
-
Add the amine (1.2 eq).
-
Seal the vessel and heat to 80-110 °C for 2-24 hours, stirring vigorously. Monitor by LC-MS.
-
After cooling, dilute the mixture with EtOAc and filter through a pad of Celite, washing the pad with additional EtOAc.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
-
Characterization:
-
¹H NMR: Observe shifts in the aromatic protons and the appearance of signals corresponding to the newly added amine moiety. An N-H proton may be visible for primary amine couplings.
-
LC-MS: Confirm the expected mass of the aryl amine product.
-
Workflow & Data Table
Figure 4: Workflow for Buchwald-Hartwig amination.
Table 3: Representative Library of Aryl Amine Derivatives
| Entry | Amine | Product R Group | Expected Mass [M+H]⁺ | Typical Yield |
|---|---|---|---|---|
| 1 | Morpholine | N-Morpholinyl | 331.1 | 80-95% |
| 2 | Aniline | -NHPh | 337.1 | 70-85% |
| 3 | Benzylamine | -NHCH₂Ph | 351.1 | 75-90% |
| 4 | Diethylamine | -NEt₂ | 317.1 | 65-80% |
Analytical Characterization and Quality Control
For any compound library destined for biological screening, purity is paramount. Each synthesized derivative should be subjected to a final quality control check.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV and MS detection is the preferred method.[21] A purity level of ≥95% is standard for HTS.
-
Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) should be used to unequivocally confirm the chemical structure of each final compound.[22]
-
Sample Management: Confirmed compounds should be dissolved in a suitable solvent (typically DMSO) at a standard concentration (e.g., 10 mM), aliquoted into microplates, and stored under appropriate conditions (-20 °C or -80 °C) to ensure stability.
Conclusion
This compound is an exceptionally useful scaffold for the rapid generation of diverse chemical libraries. The protocols detailed herein for O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide robust and reliable pathways to novel aryl ethers, biaryls, and aryl amines. By employing these strategies, researchers can efficiently produce high-quality compound collections to fuel drug discovery programs and uncover new structure-activity relationships.
References
- 1. iipseries.org [iipseries.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The application of chemical derivatization to clinical drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. From Classical to High Throughput Screening Methods for Feruloyl Esterases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenol ether - Wikipedia [en.wikipedia.org]
- 10. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. 小分子解析と品質管理 [sigmaaldrich.com]
Use of "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" in the synthesis of bromophenol analogs
Application Notes and Protocols
Topic: Strategic Use of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate in the Modular Synthesis of Diverse Bromophenol Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromophenols represent a significant class of marine natural products that have garnered substantial interest in medicinal chemistry due to their wide array of potent biological activities, including anticancer, antibacterial, and antioxidant properties.[1][2] The synthesis of novel bromophenol derivatives is a key strategy in drug discovery programs aimed at developing new therapeutic agents.[3] This guide details a robust and modular synthetic pathway starting from the versatile building block, This compound (CAS: 220801-66-1).[4][5]
This molecule is strategically designed for derivatization at two key positions: the phenolic hydroxyl group and the methyl ester. This allows for a divergent synthetic approach to generate a large library of analogs from a common intermediate. The workflow is logically divided into three core transformations:
-
O-Alkylation: Selective modification of the phenolic hydroxyl group.
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Amide Coupling: Formation of a diverse array of amides, introducing new functionalities.
This document provides not only step-by-step protocols but also the underlying scientific rationale for procedural choices, empowering researchers to adapt and troubleshoot these methods for their specific molecular targets.
Workflow Overview: A Three-Step Modular Synthesis
The synthetic strategy leverages the differential reactivity of the functional groups within the starting material. This modular approach is highly efficient for generating chemical libraries for structure-activity relationship (SAR) studies.
Diagram 1: Modular synthetic workflow for bromophenol analogs.
Section 1: Selective O-Alkylation of the Phenolic Group
Principle and Mechanistic Insight
The first step involves the alkylation of the phenolic hydroxyl group, a classic Williamson ether synthesis. The phenol is weakly acidic and requires a base to deprotonate it, forming a nucleophilic phenoxide anion. This anion then displaces a halide from an alkyl halide (R-X) via an SN2 reaction.[6]
The choice of solvent is critical to favor O-alkylation over the competing C-alkylation pathway. Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation of the base but do not form strong hydrogen bonds with the phenoxide oxygen, leaving it highly nucleophilic and available for reaction.[6] In contrast, protic solvents can shield the oxygen anion, increasing the likelihood of C-alkylation at the ortho or para positions of the aromatic ring.[6]
Detailed Protocol: O-Alkylation
This protocol describes a general procedure for the O-alkylation of this compound using an alkyl bromide as the electrophile.
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide, 1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.) and anhydrous K₂CO₃ (2.0 eq.).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).
-
Add the alkyl halide (1.2 eq.) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.
-
Monitor Progress: Track the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with Ethyl Acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water (2x) and brine (1x). This removes residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexane/Ethyl Acetate) to yield the pure O-alkylated intermediate.
Section 2: Saponification of the Methyl Ester
Principle and Mechanistic Insight
Saponification is the base-catalyzed hydrolysis of an ester.[7] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[7] This intermediate then collapses, expelling an alkoxide (in this case, methoxide) as the leaving group to form a carboxylic acid.[7]
In the presence of a strong base, the newly formed carboxylic acid is immediately deprotonated to yield a carboxylate salt. This acid-base reaction is essentially irreversible and drives the entire process to completion, which is a key advantage over reversible acid-catalyzed hydrolysis.[7][8] A final acidification step during the work-up is required to protonate the carboxylate salt and yield the desired carboxylic acid product.[7]
Diagram 2: Key mechanistic steps in base-catalyzed ester hydrolysis.
Detailed Protocol: Saponification
Materials:
-
O-Alkylated Intermediate (from Section 1)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.0-3.0 eq.)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the O-alkylated intermediate (1.0 eq.) in a mixture of THF and water (typically a 3:1 to 2:1 ratio) in a round-bottom flask. The mixed solvent system is crucial for ensuring the solubility of both the organic starting material and the inorganic base.[9]
-
Add LiOH·H₂O (2.0-3.0 eq.) to the solution and stir vigorously at room temperature. Gentle heating (e.g., 40 °C) may be applied to accelerate the reaction if necessary.
-
Monitor Progress: Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., ether or hexane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 1 M HCl. The carboxylic acid product should precipitate out of the solution.
-
Extract the acidified aqueous layer with Ethyl Acetate (3 x volumes).
-
-
Combine the organic extracts, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product, which is often pure enough for the next step without further purification.
Section 3: Amide Coupling for Analog Generation
Principle and Mechanistic Insight
The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry.[10] Direct condensation between a carboxylic acid and an amine is generally inefficient because it leads to the formation of a stable, non-reactive ammonium carboxylate salt.[11] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.[12]
This is achieved using coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea), which is then susceptible to nucleophilic attack by the amine to form the stable amide bond.[13][14] This protocol uses HATU, an aminium-based coupling reagent known for its high efficiency and low rate of side reactions like racemization.[14] A non-nucleophilic organic base, such as DIPEA, is required to neutralize acids formed during the reaction and ensure the amine remains in its free, nucleophilic state.[14]
Comparative Data of Common Coupling Reagents
| Coupling Reagent System | Class | Key Advantages | Common Side Reactions |
| EDC / HOBt | Carbodiimide | Water-soluble byproducts, cost-effective.[11] | Racemization, formation of N-acylurea. |
| DCC / HOBt | Carbodiimide | High reactivity, inexpensive.[12] | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| HATU / DIPEA | Aminium/Uronium | Fast reaction times, high yields, low racemization.[14] | Higher cost. |
| PyBOP / DIPEA | Phosphonium | Effective for sterically hindered substrates.[13] | Byproducts can be challenging to separate. |
Detailed Protocol: HATU-Mediated Amide Coupling
Materials:
-
Carboxylic Acid Intermediate (from Section 2)
-
Primary or Secondary Amine (1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the solution, followed by HATU (1.2 eq.). Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms the reactive HATU-ester intermediate.
-
Add the desired amine (1.1 eq.) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor Progress: Monitor the reaction by TLC or LC-MS for the disappearance of the carboxylic acid.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing EtOAc.
-
Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF), saturated aqueous NaHCO₃ (2x), and brine (1x).[11]
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by flash column chromatography on silica gel or by recrystallization to obtain the final bromophenol analog.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. hepatochem.com [hepatochem.com]
- 14. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Welcome to the technical support guide for the synthesis of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS No. 220801-66-1).[1][2] This document is intended for researchers, chemists, and drug development professionals who are working with this key intermediate. This compound is a valuable building block in organic synthesis, particularly for advanced electronic chemicals like those used in OLEDs and for the development of pharmaceutical compounds.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Reaction Overview
The most common and direct method for synthesizing this compound is the esterification of 2-(5-bromo-2-hydroxyphenyl)acetic acid.[4] This process involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
An alternative and widely used approach is the O-alkylation of 4-bromophenol with a methyl haloacetate (e.g., methyl bromoacetate or methyl chloroacetate) in the presence of a base. This method, a variation of the Williamson ether synthesis, is often preferred for its control and scalability.[5]
The diagram below illustrates the O-alkylation pathway, which will be the primary focus of this optimization guide.
Caption: General O-alkylation route to the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction is not proceeding to completion, or the conversion rate is very low. What are the likely causes?
Answer:
Low or incomplete conversion is a common issue that can typically be traced back to one of three areas: the reagents and starting materials, the choice of base, or the reaction temperature.
-
Reagent and Solvent Quality:
-
Moisture: The presence of water in your solvent (e.g., acetone, DMF) or on your base (e.g., K₂CO₃, Cs₂CO₃) can significantly hinder the reaction. The base will preferentially react with water over the phenolic proton, preventing the formation of the necessary phenoxide intermediate. Solution: Ensure you are using anhydrous solvents and that your base has been properly dried before use. Flame-drying the glassware under vacuum is also a recommended practice.
-
Starting Material Purity: Impurities in the 4-bromophenol or methyl bromoacetate can interfere with the reaction. Solution: Verify the purity of your starting materials by melting point or NMR spectroscopy before beginning the synthesis.
-
-
Base Strength and Solubility:
-
The choice of base is critical for deprotonating the phenol. While common inorganic bases like K₂CO₃ are often used, their effectiveness can vary.[5]
-
Insufficient Strength: If the base is not strong enough to deprotonate the phenol efficiently, the reaction will be slow or stall.
-
Poor Solubility: In solvents like acetone, the solubility of inorganic bases can be low. This reduces the effective concentration of the base available to drive the reaction.
-
Solution: Consider switching to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is an excellent, albeit more expensive, alternative that often provides superior results due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide. Sodium hydride (NaH) is another strong base that can be used, but it requires stricter anhydrous conditions and careful handling.[6]
-
-
Reaction Temperature:
-
O-alkylation reactions often require heating to proceed at a reasonable rate. Room temperature may not be sufficient to overcome the activation energy of the reaction.
-
Solution: The optimal temperature depends on the solvent. For acetone, refluxing (around 56°C) is standard. For higher-boiling solvents like DMF, temperatures between 60-80°C are common. If the reaction is sluggish, a modest increase in temperature can often lead to a significant improvement in the conversion rate.
-
Question 2: My TLC plate shows multiple spots, including what I suspect are side products. What are these impurities and how can I avoid them?
Answer:
The formation of multiple products is a clear indicator of side reactions. In this synthesis, the most common culprits are C-alkylation and di-alkylation.
-
C-alkylation vs. O-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho and para positions). While O-alkylation is generally favored, some conditions can promote C-alkylation, leading to isomers that are often difficult to separate from the desired product.
-
Cause: The solvent plays a crucial role here. Protic solvents can solvate the oxygen atom of the phenoxide, leaving the carbon atoms more available for attack. Non-polar solvents can also favor C-alkylation.
-
Solution: To favor O-alkylation, use polar aprotic solvents such as DMF, DMSO, or acetone. These solvents solvate the counter-ion (e.g., K⁺), leaving the oxygen atom of the phenoxide highly nucleophilic and accessible for reaction.
-
-
Di-alkylation: If an excess of the alkylating agent (methyl bromoacetate) is used, or if the reaction is run for too long, a second alkylation can occur on the newly formed ester, leading to an unwanted byproduct.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.1 to 1.2 equivalents) of the methyl bromoacetate. Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting 4-bromophenol is consumed, the reaction should be stopped to prevent the formation of byproducts.
-
Caption: A workflow for troubleshooting common synthesis issues.
Question 3: I'm struggling with the purification of the final product. What is the best approach?
Answer:
Purification can indeed be challenging if side products are present. The final product is a solid at room temperature, making both column chromatography and recrystallization viable options.[3]
-
Column Chromatography: This is the most effective method for separating the desired O-alkylated product from any C-alkylated isomers and other impurities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient solvent system of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate/95% hexanes) to elute non-polar impurities, and gradually increase the polarity (e.g., up to 20-30% ethyl acetate) to elute your product. The unreacted 4-bromophenol, being more polar, will elute later.
-
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an excellent final step to achieve high purity.
-
Solvent Selection: A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethyl acetate and hexanes, or chloroform, can be effective.[6] Experiment with small amounts of crude material to find the optimal solvent or solvent pair.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis?
A1: For reliability and high yield, the combination of potassium carbonate (K₂CO₃) as the base and acetone as the solvent is a standard and cost-effective choice. For difficult cases or to maximize yield, using cesium carbonate (Cs₂CO₃) in DMF is often superior.
Q2: What is a typical reaction time and temperature?
A2: Using K₂CO₃ in refluxing acetone, the reaction is typically complete within 12-24 hours. When using DMF as a solvent, a temperature of 60-80°C for 4-8 hours is a good starting point. However, it is crucial to monitor the reaction by TLC rather than relying on a fixed time.
Q3: How do I properly monitor the reaction using TLC?
A3: Prepare a TLC plate with three lanes: one for your 4-bromophenol starting material (SM), one for the co-spot (a mix of SM and the reaction mixture), and one for the reaction mixture (RM). Use a mobile phase like 20% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to the starting material in the RM lane has completely disappeared. The product spot should appear at a higher Rf value (less polar) than the starting phenol.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Methyl bromoacetate is a lachrymator and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMF is a solvent that can be absorbed through the skin, so appropriate care should be taken.
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis, based on the principles of Williamson ether synthesis.[5]
Materials:
-
4-Bromophenol (1.0 eq)
-
Methyl bromoacetate (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)
-
Anhydrous Acetone
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous acetone.
-
Add the finely powdered potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture vigorously for 15 minutes at room temperature to ensure a fine suspension.
-
Slowly add methyl bromoacetate (1.2 eq) to the reaction mixture dropwise via a syringe.
-
Heat the mixture to reflux (approximately 56°C) and maintain this temperature.
-
Monitor the reaction progress every 2-4 hours using TLC (Mobile phase: 20% Ethyl Acetate/Hexanes).
-
Once the 4-bromophenol spot has disappeared (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Alkylating Agent | Methyl Bromoacetate | Higher reactivity compared to methyl chloroacetate. |
| Base | K₂CO₃ (standard) or Cs₂CO₃ (high yield) | K₂CO₃ is cost-effective; Cs₂CO₃ offers better solubility and reactivity.[5] |
| Solvent | Acetone or DMF | Polar aprotic solvents favor the desired O-alkylation pathway. |
| Temperature | 56°C (Reflux in Acetone) to 80°C (in DMF) | Provides sufficient energy to overcome the activation barrier without promoting decomposition. |
| Stoichiometry | ~1.2 eq of Alkylating Agent | A slight excess drives the reaction to completion while minimizing di-alkylation. |
References
- 1. This compound | CAS: 220801-66-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 220801-66-1 | Benchchem [benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Common byproducts in the synthesis of "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate"
Welcome to the technical support center for the synthesis of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. Here, we delve into the causality behind experimental outcomes and provide field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the O-alkylation of 4-bromophenol with methyl bromoacetate. This reaction is a variation of the Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile to displace the bromide from methyl bromoacetate.
Q2: What are the most common byproducts I should expect in this synthesis?
A2: The primary byproducts in this synthesis include:
-
C-alkylation products: Resulting from the alkylation of the aromatic ring instead of the phenolic oxygen.
-
6-bromo-2(3H)-benzofuranone: Formed via intramolecular cyclization of the target molecule.
-
2-(5-bromo-2-hydroxyphenyl)acetic acid: Arises from the hydrolysis of the methyl ester product.
-
Unreacted 4-bromophenol: Due to incomplete reaction.
Q3: How can I minimize the formation of the C-alkylation byproduct?
A3: The competition between O- and C-alkylation is a known challenge in phenol alkylation. To favor the desired O-alkylation, it is crucial to select the appropriate solvent and base. Polar aprotic solvents, such as acetone or acetonitrile, are preferred as they do not solvate the phenoxide ion as strongly as protic solvents, leaving it more available to attack the alkyl halide at the oxygen. The choice of a mild base, such as potassium carbonate, can also favor O-alkylation.[1]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Q: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation of the Phenol: The reaction is initiated by the formation of the phenoxide ion. If the base is not strong enough or is used in insufficient quantity, the starting phenol will not be fully deprotonated, leading to a poor yield. Ensure you are using at least one equivalent of a suitable base like potassium carbonate or a stronger base like sodium hydride if necessary.[1]
-
Reaction Temperature and Time: The reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. A typical temperature range for this type of reaction is between 50-80°C.
-
Moisture in the Reaction: The Williamson ether synthesis is sensitive to moisture, which can consume the base and hydrolyze the methyl bromoacetate. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: Presence of a Significant Amount of C-Alkylated Byproduct
Q: My final product is contaminated with a significant amount of a C-alkylated isomer. How can I suppress this side reaction?
A: The formation of C-alkylated byproducts is a classic example of the ambident nucleophilic nature of the phenoxide ion. Here’s how to address this:
-
Solvent Choice: As mentioned in the FAQs, the solvent plays a critical role. Protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more nucleophilic. Switching to a polar aprotic solvent like acetone, acetonitrile, or N,N-dimethylformamide (DMF) will favor O-alkylation.[1]
-
Counter-ion Effect: The nature of the cation associated with the phenoxide can also influence the reaction's regioselectivity. Generally, larger, and "softer" cations can favor O-alkylation.
Issue 3: Formation of 6-bromo-2(3H)-benzofuranone
Q: I have identified 6-bromo-2(3H)-benzofuranone in my product mixture. What leads to its formation and how can I prevent it?
A: The formation of 6-bromo-2(3H)-benzofuranone is due to an intramolecular cyclization of the desired product, this compound. This is an intramolecular esterification reaction.
-
Reaction Conditions: This cyclization can be promoted by heat and the presence of either acid or base. To minimize its formation, avoid prolonged heating after the initial alkylation is complete. During the workup, it is important to neutralize the reaction mixture carefully to avoid strongly acidic or basic conditions that could catalyze the cyclization.
Issue 4: Hydrolysis of the Methyl Ester
Q: During workup, I am losing a significant portion of my product, and I see the corresponding carboxylic acid. How can I prevent this hydrolysis?
A: The methyl ester group is susceptible to hydrolysis, especially under basic or acidic conditions, which are often present during the reaction and workup.
-
Workup Procedure: When quenching the reaction, use a mild acid to neutralize the base. Avoid using strong aqueous bases during the extraction process if possible. If a basic wash is necessary to remove unreacted phenol, use a dilute solution of a weak base like sodium bicarbonate and perform the extraction quickly at a low temperature. Ensure the final product is stored under anhydrous conditions.
Visualizing Reaction Pathways
Caption: Major reaction pathways and byproduct formation in the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromophenol
-
Methyl bromoacetate
-
Potassium carbonate (anhydrous, powdered)
-
Acetone (anhydrous)
-
Diethyl ether
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Workup Procedure to Minimize Hydrolysis and Cyclization
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the inorganic salts and wash with a small amount of acetone.
-
Remove the acetone under reduced pressure at a temperature not exceeding 40°C.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate. Perform this wash quickly and at a reduced temperature (e.g., in an ice bath) to minimize hydrolysis.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product, which can then be purified.
Data Summary
| Byproduct | Formation Mechanism | Key Prevention Strategy |
| C-alkylation products | Electrophilic attack on the aromatic ring | Use of polar aprotic solvents (e.g., acetone, acetonitrile) |
| 6-bromo-2(3H)-benzofuranone | Intramolecular cyclization | Avoid prolonged heating and extreme pH during workup |
| 2-(5-bromo-2-hydroxyphenyl)acetic acid | Hydrolysis of the ester | Use anhydrous conditions and perform a quick, cold workup |
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Purification of Crude "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" by Column Chromatography
This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate via column chromatography. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying principles, ensuring a higher rate of success in your purification endeavors.
The subject molecule, this compound, possesses a phenolic hydroxyl group and a methyl ester. These functional groups introduce specific challenges during silica gel chromatography, primarily due to the acidic nature of the silica surface, which can lead to peak tailing and, in some cases, degradation. This guide will address these issues head-on, providing field-proven solutions.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses common issues encountered during the column chromatography of phenolic compounds.
Question 1: My compound is streaking badly on the column and TLC plate, leading to poor separation. What's happening and how do I fix it?
Answer: This phenomenon, known as "tailing," is a classic issue when purifying compounds with acidic protons, like the phenolic hydroxyl group in your molecule, on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly interact with your compound, causing it to drag down the column instead of moving as a tight band.
-
Causality: The interaction is an acid-base phenomenon. Your phenolic compound is weakly acidic, and it can deprotonate and bind to the silica surface. This slows its elution and broadens the band.
-
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a weak acid to your mobile phase (eluent). Adding approximately 0.5-1% acetic acid to the eluent system (e.g., Hexane/Ethyl Acetate) will help keep your compound in its protonated, less polar state, thereby minimizing its interaction with the stationary phase and reducing tailing.[1][2]
-
Optimize Solvent Polarity: Ensure your solvent system is optimized. Tailing can be exacerbated if the polarity is not ideal for moving the compound efficiently.
-
Alternative Stationary Phases: If acid modification does not resolve the issue, consider a less acidic stationary phase. Neutral alumina can be an effective alternative for purifying sensitive phenolic compounds.[3] For highly polar compounds, reversed-phase chromatography is also an option.[4]
-
Question 2: I've run my column, but I can't find my compound. It seems to have disappeared. Where did it go?
Answer: This is a frustrating but common scenario. There are several possibilities, ranging from elution problems to compound instability.[4]
-
Possible Causes & Solutions:
-
Compound is Still on the Column: Your eluent may not be polar enough to move the compound. Phenolic compounds can exhibit strong retention.
-
Compound Decomposed on the Silica: The acidity of the silica gel may have degraded your product. This is a significant risk for certain sensitive molecules.
-
Diagnostic Test (2D TLC): Before running a column, you can test for stability. Spot your crude material on a TLC plate, run it in a solvent system, and then dry the plate. Afterward, turn the plate 90 degrees and run it again in the same solvent system.[1][6] If the compound is stable, the spot will move to a new position along the diagonal. If it degrades, you will see new spots off the diagonal.[4]
-
Solution: If instability is confirmed, you must switch to a different stationary phase. Options include deactivated silica gel, neutral alumina, or Florisil.[4]
-
-
Compound Eluted in the Solvent Front: If you used a very polar solvent to dissolve and load your sample, it might have washed your compound down the column very quickly with the initial solvent flow. Always check the very first fractions collected.[4]
-
Question 3: My TLC shows a good separation between my product and impurities (Rf difference > 0.2), but on the column, they are co-eluting.
Answer: This discrepancy between TLC and column performance often points to issues with column packing, loading technique, or flow rate.
-
Causality & Solutions:
-
Poor Column Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample can flow through without proper interaction with the stationary phase. This ruins separation.
-
Solution: Always pack your column carefully. The "wet slurry" method is generally most reliable.[2] Ensure the silica bed is uniform and compact before loading your sample.
-
-
Improper Sample Loading: Loading the sample in a large volume of solvent or in a solvent that is much more polar than your starting eluent will cause the initial band to be very wide, leading to poor resolution.
-
Flow Rate is Too Fast: In gravity chromatography, an excessively fast flow rate does not allow for proper equilibration between the stationary and mobile phases, which is essential for separation.[6]
-
Solution: Adjust the flow rate. For challenging separations, a slower flow often yields better results.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase and mobile phase to start with for this purification? A1: For initial trials, standard flash-grade silica gel (230-400 mesh) is the most common and economical choice.[5] For the mobile phase, a mixture of hexane and ethyl acetate is an excellent starting point.[8][9] Begin by developing a TLC with a 4:1 Hexane:Ethyl Acetate mixture and adjust the ratio to achieve a target Rf value for your product between 0.2 and 0.4.[2] This range typically provides the best separation on a column.
Q2: How much crude material can I load onto my column? A2: A general rule of thumb is to load 1-5g of crude material for every 100g of silica gel. For difficult separations, a lower ratio (e.g., 1:100) is recommended. Overloading the column is a primary cause of failed separations.[2]
Q3: How do I visualize the compound on a TLC plate? A3: this compound contains a benzene ring, which is UV active. You should be able to visualize the spots easily under a UV lamp at 254 nm.[2][10]
Q4: What is "dry loading" and why is it recommended? A4: Dry loading is a sample application technique used when your crude material is not readily soluble in the initial, non-polar mobile phase. The procedure involves dissolving the crude sample in a suitable solvent (like dichloromethane or acetone), adding a small amount of silica gel to this solution, and then removing the solvent under reduced pressure (e.g., on a rotary evaporator) to yield a dry, free-flowing powder.[6] This powder is then carefully added to the top of the packed column. This method ensures that the sample is introduced to the column as a very narrow, concentrated band, which significantly improves resolution.[7]
Experimental Protocols & Data
Recommended Starting Conditions
| Parameter | Recommended Specification | Rationale & Key Considerations |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, high-resolution media. Its acidic nature may require mobile phase modification. |
| Mobile Phase (TLC) | Hexane / Ethyl Acetate (start at 4:1) | Good starting polarity range. Adjust ratio to achieve target Rf.[9] |
| Target Rf (TLC) | 0.2 - 0.4 | This range generally ensures good separation and a reasonable elution time on the column.[2] |
| Mobile Phase Modifier | 0.5-1% Acetic Acid | Counteracts the acidic nature of silica, preventing tailing of the phenolic compound.[1][2] |
| Sample Loading | Dry Loading | Highly recommended to ensure a narrow starting band, especially if solubility in the eluent is low.[6][7] |
| Elution Method | Gradient Elution | Start with the low-polarity system developed via TLC, then gradually increase the percentage of the more polar solvent (Ethyl Acetate) to elute compounds with higher retention. |
Protocol 1: Column Packing and Sample Loading (Dry Load Method)
-
Column Preparation: Select a column of appropriate size. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Slurry Packing: In a beaker, prepare a slurry of silica gel in your starting, least polar eluent (e.g., 9:1 Hexane/EtOAc).
-
Packing the Column: Pour the slurry into the column. Use a funnel to avoid spillage. Gently tap the column to help the silica settle into a uniform bed. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.[6]
-
Dry Loading Preparation: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 10-20 times the mass of your sample) and mix to form a paste.[6]
-
Solvent Evaporation: Gently evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6]
-
Loading the Column: Carefully add the dry powder containing your sample to the top of the packed silica bed, creating a thin, even layer. Add a protective layer of sand on top of your sample layer.
-
Elution: Carefully add your starting eluent, open the stopcock, and begin collecting fractions.
Visual Workflow and Troubleshooting Logic
The following diagrams illustrate the purification workflow and a logical decision tree for troubleshooting common issues.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. Phenolic compounds analyzed and separated with normal phase HPLC - AppNote [mtc-usa.com]
- 10. openaccesspub.org [openaccesspub.org]
Technical Support Center: Purification of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Welcome to the technical support guide for the purification of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS No. 220801-66-1).[1][2][3] This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and provide a framework of chemical logic to empower you to solve purification challenges effectively. This compound is a valuable intermediate in various fields, including the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and pharmaceutical research, making its purity paramount for successful downstream applications.[4]
Part 1: Foundational FAQs - Understanding Your Impurity Profile
This section addresses the most common initial questions researchers face when handling the crude product from synthesis.
Q1: What are the most likely impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. However, most syntheses will generate impurities from several common classes:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-bromophenol or a related phenolic compound.
-
Reagent-Derived Impurities: Residual acids, bases, or coupling agents used in the synthesis.
-
Synthesis-Related Impurities (Side Products): These are the most challenging impurities. For instance, if a Friedel-Crafts type reaction is used to introduce the acetate side chain, you may encounter issues like poly-substitution on the aromatic ring. Other possibilities include isomeric products where the acetate group is attached at a different position relative to the hydroxyl and bromo groups.
-
Degradation Products: The product may degrade if exposed to excessive heat, strong acids, or bases during workup, potentially leading to hydrolysis of the methyl ester back to the carboxylic acid.[5]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Toluene) are common and must be removed.[5]
Q2: What is the most critical first step to assess the purity of my crude product?
A2: The indispensable first step is Thin-Layer Chromatography (TLC) . Before attempting any large-scale purification, a thorough TLC analysis provides a visual representation of your mixture's complexity. It helps you:
-
Identify the number of components: A single spot is ideal, but rarely the case for crude products.
-
Estimate the relative polarity of your desired product versus impurities.
-
Select an appropriate solvent system for column chromatography. A good solvent system will result in the desired product having an Rf value of approximately 0.2-0.4, with clear separation from other spots.[6]
Part 2: Troubleshooting Guide - From Oily Residues to Stubborn Impurities
This section is formatted to address specific problems you may encounter during the purification process.
Q3: My crude product is a dark, viscous oil instead of a solid. How should I begin the purification?
A3: An oily or dark-colored crude product suggests the presence of significant impurities, possibly polymeric materials or colored byproducts from overheating. Do not attempt direct recrystallization.
Causality: High-energy reactions or prolonged heating can cause phenolic compounds to polymerize or degrade. Acidic or basic conditions in the workup can also contribute to the formation of colored, complex impurities.
Recommended Workflow:
-
Aqueous Workup/Extraction: Dissolve the oil in a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
A weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
-
Water to remove any water-soluble materials.
-
Brine (saturated NaCl solution) to break any emulsions and begin the drying process.
-
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
This cleaner, but likely still impure, material is now a suitable candidate for purification by column chromatography.
Q4: My TLC shows two spots very close together. Is recrystallization a viable option?
A4: Recrystallization is generally not effective for separating compounds with very similar polarities (and thus, similar structures and solubilities), which is indicated by close-running TLC spots.
Causality: Recrystallization relies on significant differences in the solubility of the product and the impurity in a given solvent system. If the impurity has a similar structure (e.g., an isomer), its solubility profile will likely be too close to that of the desired product for effective separation by crystallization alone.
Recommendation: Flash column chromatography is the required method in this scenario. It provides superior resolving power for closely related compounds.[7] You will need to carefully optimize the mobile phase (eluent) to achieve separation. This often involves using a low-polarity solvent system or employing a gradient elution.
Workflow: Choosing Your Purification Path
The following diagram outlines a logical decision-making process for handling your crude product.
Caption: Decision workflow for purification method selection.
Q5: I'm performing column chromatography, but the separation is poor. How can I optimize it?
A5: Poor separation on the column is a common issue that can almost always be solved by systematic optimization of the mobile phase based on TLC analysis.
Causality: The separation on a silica gel column is governed by the polarity of the eluent. If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf), resulting in no separation. If it's not polar enough, all compounds will remain adsorbed to the silica at the origin (low Rf).
Troubleshooting Steps:
-
Re-evaluate TLC: Your goal is a solvent system where the desired product has an Rf of ~0.3.
-
Decrease Polarity: If your spots are running too high on the TLC plate (Rf > 0.5), decrease the percentage of the polar solvent (e.g., move from 20% Ethyl Acetate in Hexane to 10%).
-
Increase Polarity: If your spots are stuck at the bottom (Rf < 0.1), increase the percentage of the polar solvent.
-
Consider a Different Solvent System: If a Hexane/Ethyl Acetate system fails to provide separation, try a different combination, such as Dichloromethane/Methanol or Toluene/Acetone. The different solvent-solute interactions can significantly alter selectivity.
-
Use Gradient Elution: Start the column with a less polar solvent system than your target TLC system to ensure the compounds bind tightly to the top of the column. Then, gradually increase the polarity of the eluent over time. This sharpens the bands and improves the separation of compounds with close polarities.[7]
Workflow: Optimizing Column Chromatography
Caption: Systematic workflow for optimizing eluent conditions.
Q6: My product appears pure by TLC, but the NMR spectrum shows residual solvent. How do I remove it?
A6: This is a very common final-step issue. Residual solvents can be trapped within the crystal lattice of your solid product.
Causality: Solvents with higher boiling points (like Toluene or DMF) or solvents that can co-crystallize with the product are often difficult to remove by simple rotary evaporation.
Solutions:
-
High Vacuum (High-Vac): Place the sample in a flask or vial connected to a high-vacuum manifold (using an oil pump, not a water aspirator) for several hours or overnight. This is the most common and effective method.
-
Trituration: If high-vac fails, dissolve the product in a minimal amount of a good solvent (like DCM), then add a large volume of a poor solvent in which the product is insoluble but the impurity solvent is soluble (like Hexane or Pentane). The product should precipitate out as a clean solid, leaving the impurity solvent behind in the liquid phase. Filter and dry the solid under high vacuum.
-
Re-dissolve and Re-concentrate: Dissolve the solid in a low-boiling solvent (like DCM or Diethyl Ether) and re-concentrate it on the rotary evaporator. Repeat this 2-3 times. The low-boiling solvent acts as an azeotrope to help pull off the higher-boiling residual solvent.
Part 3: Standard Operating Protocols
These protocols provide detailed, step-by-step instructions for the key purification techniques discussed.
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes an optimal eluent system has been determined by TLC.[6]
-
Column Preparation:
-
Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Secure the column vertically to a clamp stand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface without cracks or air bubbles. Drain the excess solvent until it is just level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle, steady air pressure to the top of the column to force the solvent through the silica at a steady rate (a flow rate of about 2 inches/minute is a good target).
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
Monitor the separation by spotting collected fractions onto a TLC plate.
-
-
Isolation:
-
Analyze the TLC plate of your fractions to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small amounts of your product in various solvents (e.g., Hexane, Toluene, Isopropanol, Ethyl Acetate/Hexane mixture) to find a suitable system.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot (near-boiling) recrystallization solvent required to fully dissolve the solid. Add the solvent in small portions, swirling and heating between additions.
-
-
Decolorization (Optional):
-
If the solution is highly colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of precipitated solid.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly under high vacuum.
-
Part 4: Quantitative Data Summary
The table below provides starting points for developing TLC and column chromatography solvent systems. The optimal ratio will depend on the specific impurity profile of your crude material.
| Technique | Solvent System (v/v) | Rationale & Expected Outcome |
| TLC / Column | Hexane / Ethyl Acetate | A standard, versatile system. Start with 10% EtOAc (9:1 Hex:EtOAc) and adjust polarity as needed. The product is moderately polar and should have an Rf of 0.2-0.4 in the 10-30% EtOAc range. |
| TLC / Column | Dichloromethane (DCM) | Can be used as a single eluent or with small amounts of Methanol (0.5-2%) for more polar impurities. Provides different selectivity compared to EtOAc systems. |
| TLC / Column | Toluene / Ethyl Acetate | Good for compounds that may have solubility issues in pure alkanes. Start with 5-10% EtOAc. |
| Recrystallization | Isopropanol / Water | Dissolve in hot isopropanol, then add hot water dropwise until the solution becomes faintly cloudy. Allow to cool. |
| Recrystallization | Toluene or Xylenes | Suitable for less polar impurities. High boiling point requires careful handling but can lead to well-formed crystals upon slow cooling. |
| Trituration | DCM / Hexane | Dissolve the product in a minimal amount of DCM and precipitate by adding a large volume of Hexane. Effective for removing non-polar, "oily" impurities. |
References
Technical Support Center: Synthesis of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with this specific chemical transformation. Here, we will delve into common issues, particularly incomplete reactions, and provide in-depth, scientifically grounded troubleshooting strategies.
I. Troubleshooting Guide: Reaction Not Going to Completion
The synthesis of this compound, typically achieved through a Fischer esterification of 2-(5-bromo-2-hydroxyphenyl)acetic acid with methanol, is a reversible reaction.[1][2] Several factors can influence the equilibrium and kinetics of this process, leading to incomplete conversion. This section addresses the most common culprits.
Question: My reaction has stalled, and I still have a significant amount of the starting carboxylic acid. What are the likely causes and how can I fix it?
Answer: A stalled Fischer esterification is a classic problem that almost always points to issues with the reaction equilibrium.[3][4] The primary byproduct of this reaction is water, and its presence will push the equilibrium back towards the starting materials, a concept governed by Le Chatelier's principle.[1][4]
Here’s a systematic approach to troubleshooting:
-
Water Contamination: The most frequent cause of an incomplete Fischer esterification is the presence of water.[2][4]
-
Causality: Water is a product of the reaction. Its presence, either introduced with the reagents or generated during the reaction, will inhibit the forward reaction.[3][4]
-
Solution:
-
Use Anhydrous Reagents: Ensure your methanol and acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) are as dry as possible.[2][5] Use freshly opened solvents or dry them using appropriate methods like molecular sieves.
-
Remove Water as it Forms: For reactions run at a suitable temperature, a Dean-Stark apparatus can be effective for azeotropically removing water with a solvent like toluene.[3]
-
Use a Dehydrating Agent: The acid catalyst, particularly concentrated sulfuric acid, also acts as a dehydrating agent, sequestering the water that is formed.[1][2][5] You might consider adding a stoichiometric amount of a dehydrating agent if water is a persistent issue.
-
-
-
Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[3][6]
-
Causality: An inadequate amount of catalyst will result in a slow reaction rate, which may be mistaken for a stalled reaction.
-
Solution: While catalytic amounts are sufficient, for sluggish reactions, a slight increase in the catalyst loading can be beneficial. Typical catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3]
-
-
Equilibrium Limitation: Even under anhydrous conditions, the Fischer esterification is an equilibrium process.[3][7]
-
Causality: The inherent reversibility of the reaction means that a complete conversion is often not achieved.
-
Solution:
-
Use an Excess of Alcohol: A large excess of methanol is a common and effective strategy to shift the equilibrium towards the product side.[1][3][4] Using methanol as the solvent is a practical way to achieve this.[6]
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently (typically at reflux) and for an adequate duration.[2][8] Reaction times can vary from a few hours to overnight. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine when the reaction has reached equilibrium.[4][9]
-
-
Question: I am observing the formation of an unknown byproduct. What could it be and how can I prevent it?
Answer: While Fischer esterification is generally a clean reaction, side reactions can occur, especially given the presence of a phenolic hydroxyl group.
-
Potential for Etherification: The phenolic hydroxyl group could potentially react under acidic conditions, although this is generally less favorable than esterification of the carboxylic acid.
-
Causality: The acidic conditions and presence of methanol could lead to the formation of a methyl ether at the phenolic position.
-
Solution: This is typically not a major side reaction under standard Fischer esterification conditions. Milder acid catalysts or shorter reaction times might be explored if this is suspected.
-
-
Decomposition: Prolonged heating in strong acid could lead to decomposition of the starting material or product.
-
Causality: The aromatic ring with its activating hydroxyl group and deactivating bromo-substituent might be susceptible to degradation under harsh conditions.
-
Solution: Monitor the reaction progress closely and avoid unnecessarily long reaction times or excessive temperatures. Once the reaction has reached equilibrium, as determined by TLC, proceed with the workup.
-
The following diagram illustrates a logical workflow for troubleshooting an incomplete reaction:
Caption: Troubleshooting workflow for incomplete esterification.
II. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Fischer esterification for this specific molecule?
A1: The Fischer esterification follows a nucleophilic acyl substitution mechanism.[3] It involves the following key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[3][6]
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the electrophilic carbonyl carbon.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[3][4]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[3][6]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[4][9] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (more polar) and the product ester (less polar). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.[10][11]
Q3: What are the key parameters to consider for optimizing the yield?
A3: The following table summarizes the critical parameters and their impact on the reaction yield.
| Parameter | Recommended Action | Rationale |
| Reagent Purity | Use anhydrous methanol and acid catalyst. | Water inhibits the forward reaction by shifting the equilibrium to the starting materials.[2][4] |
| Reactant Ratio | Use a large excess of methanol (can be used as the solvent). | Drives the equilibrium towards the formation of the ester product.[1][3][4] |
| Catalyst | Use a strong acid catalyst like H₂SO₄ or TsOH. | Speeds up the reaction by activating the carboxylic acid.[3][5] |
| Temperature | Typically run at the reflux temperature of the alcohol. | Increases the reaction rate.[2] |
| Reaction Time | Monitor by TLC until equilibrium is reached (no further change). | Ensures maximum conversion without potential degradation from prolonged heating. |
| Water Removal | Consider using a Dean-Stark trap or a dehydrating agent. | Actively removes the water byproduct, pushing the equilibrium to the right.[2][3] |
III. Experimental Protocol: Optimized Synthesis and Work-up
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-(5-bromo-2-hydroxyphenyl)acetic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(5-bromo-2-hydroxyphenyl)acetic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents, or use as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. . Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.
IV. References
-
JoVE. (2020). Esterification. --INVALID-LINK--
-
Sciencemadness Wiki. (2022). Esterification. --INVALID-LINK--
-
Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. --INVALID-LINK--
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. --INVALID-LINK--
-
PSIBERG. (2023). Step-by-Step Mechanism of Fischer Esterification. --INVALID-LINK--
-
Organic Syntheses. Methyl azidoacetate. --INVALID-LINK--
-
Homework.Study.com. What are the 3 possible sources of errors that might happen during the synthesis of an ester(butyl acetate) by using the Fischer Esterification method?--INVALID-LINK--
-
Oakwood Chemical. This compound. --INVALID-LINK--
-
Chemistry Steps. Fischer Esterification. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for the Analytical Detection of 2-Hydroxyphenylacetic Acid. --INVALID-LINK--
-
ResearchGate. Chemoselective Esterification of Phenolic Acids and Alcohols. --INVALID-LINK--
-
Biotuva Life Sciences. This compound. --INVALID-LINK--
-
Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. --INVALID-LINK--
-
Google Patents. Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. --INVALID-LINK--
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). --INVALID-LINK--
-
Autech Industry Co.,Ltd. CAS 220801-66-1: this compound - Your Trusted Supplier in China. --INVALID-LINK--
-
Wikipedia. Fischer–Speier esterification. --INVALID-LINK--
-
Reddit. Esterification not Working (Separation) : r/OrganicChemistry. --INVALID-LINK--
-
Benchchem. A Comparative Guide to Inter-Laboratory Validation of 2-Hydroxyphenylacetic Acid Quantification Methods. --INVALID-LINK--
-
University of California, Davis. Fischer Esterification. --INVALID-LINK--
-
Benchchem. Technical Support Center: Detection of 2-Hydroxyphenylacetic Acid in Complex Matrices. --INVALID-LINK--
-
ResearchGate. Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate?--INVALID-LINK--
-
ResearchGate. Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. --INVALID-LINK--
-
BLDpharm. 220801-66-1|this compound. --INVALID-LINK--
-
PubMed. Determination of 2-hydroxyphenylacetic acid (2HPAA) in urine after oral and parenteral administration of coumarin by gas-liquid chromatography with flame-ionization detection. --INVALID-LINK--
-
PubMed. Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. --INVALID-LINK--
-
MDPI. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. --INVALID-LINK--
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. --INVALID-LINK--
-
MDPI. Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. --INVALID-LINK--
-
ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. --INVALID-LINK--
-
Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. --INVALID-LINK--
-
FASEB. Assessing the stability and reactivity of a new generation of boronic esters. --INVALID-LINK--
-
Merck Millipore. Determination of 2-hydroxyphenylacetic acid (2HPAA) in urine after oral and parenteral administration of coumarin by gas-liquid chromatography with flame-ionization detection. --INVALID-LINK--
References
- 1. Video: Esterification - Concept [jove.com]
- 2. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. psiberg.com [psiberg.com]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Introduction
The synthesis of this compound, a valuable intermediate in various organic synthesis pathways, is most commonly achieved through the Fischer-Speier esterification of 2-(5-bromo-2-hydroxyphenyl)acetic acid with methanol. This reaction, while well-established, presents several challenges that can impact the final yield and purity of the product. This guide will address these common issues in a practical, question-and-answer format, grounded in the fundamental principles of organic chemistry.
Troubleshooting Guide
Low or No Product Yield
Q1: I've set up my Fischer esterification of 2-(5-bromo-2-hydroxyphenyl)acetic acid with methanol and a catalytic amount of sulfuric acid, but after several hours of reflux, my TLC analysis shows mostly starting material. What could be the issue?
A1: This is a common issue, and there are several potential causes to investigate:
-
Insufficient Catalyst: The Fischer esterification is an acid-catalyzed equilibrium reaction.[1][2][3] Ensure you have added a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). A typical catalytic amount is 3-5 mol% relative to the carboxylic acid.
-
Presence of Water: The Fischer esterification is a reversible reaction where water is a byproduct.[1][2][3][4] Any water present in your reagents (methanol, carboxylic acid, or even the reaction flask) at the start will inhibit the reaction from proceeding. To drive the equilibrium towards the product, it is crucial to use anhydrous reagents and glassware.
-
Inefficient Water Removal: During the reaction, the water generated must be removed to shift the equilibrium towards the ester product.[2][5][6] For bench-scale synthesis, using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water is highly effective. If not using a Dean-Stark trap, a large excess of methanol can be used to drive the reaction forward.[4]
-
Low Reaction Temperature or Insufficient Reaction Time: Ensure the reaction is being heated to reflux temperature to provide sufficient activation energy. The reaction can be slow, so extended reaction times (several hours to overnight) may be necessary. Monitor the reaction progress by TLC.
Q2: I'm using a large excess of methanol as both the reactant and solvent. My yield is still poor. What else can I do to drive the reaction to completion?
A2: While using excess methanol is a valid strategy, its effectiveness can be limited.[4] Consider the following enhancements:
-
Switching to a More Effective Water Removal Method: As mentioned, a Dean-Stark apparatus is more efficient at removing water than relying solely on the mass action effect of excess alcohol.
-
Use of a Dehydrating Agent: Incorporating a dehydrating agent that is compatible with acidic conditions, such as molecular sieves (3Å or 4Å), can effectively sequester the water produced during the reaction.
-
Alternative Esterification Methods: If Fischer esterification continues to provide low yields, consider alternative methods that are not equilibrium-driven. For instance, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) followed by reaction with methanol is a high-yielding, irreversible alternative. However, this two-step process is less atom-economical.
Formation of Side Products
Q3: My crude ¹H NMR spectrum shows my desired product, but also a significant impurity with a singlet around 3.8 ppm, different from my methyl ester singlet. What could this be?
A3: This is likely due to the etherification of the phenolic hydroxyl group to form Methyl 2-(5-bromo-2-methoxyphenyl)acetate. Under the acidic conditions of the Fischer esterification, the phenolic -OH can react with methanol, which is present in large excess, to form a methyl ether.
Troubleshooting this side reaction involves a few strategies:
-
Milder Reaction Conditions: Using a milder acid catalyst or a lower reaction temperature might selectively promote the esterification of the less hindered carboxylic acid over the etherification of the more sterically hindered and less nucleophilic phenolic hydroxyl group.
-
Protecting Group Strategy: While more synthetically involved, protecting the phenolic hydroxyl group before the esterification is a robust solution. Common protecting groups for phenols that are stable to acidic conditions include acetyl or benzyl groups. The protecting group can be removed in a subsequent step.
-
Alternative Synthesis Route: As mentioned before, converting the carboxylic acid to an acid chloride allows for a rapid and low-temperature reaction with methanol, which would significantly minimize the competing etherification of the phenol.
Q4: I'm observing some dark coloration in my reaction mixture, and my final product is difficult to purify. What is causing this?
A4: The presence of a phenol in an acidic and heated environment can lead to decomposition and the formation of colored impurities.[7][8] The bromine substituent can also contribute to the reactivity of the aromatic ring.
To mitigate this:
-
Use of an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition.
-
Purification: The colored impurities are often polar and can be removed by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the recommended work-up procedure for the synthesis of this compound?
A1: A typical work-up procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
If you used a large excess of methanol, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Be cautious as CO₂ evolution can cause pressure buildup.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Q2: What are the best techniques for purifying the final product?
A2: The choice of purification technique depends on the nature of the impurities.
-
Column Chromatography: This is the most common and effective method for separating the desired ester from starting material, side products (like the methyl ether), and colored impurities. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity gradually increased.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining a highly pure product. Suitable solvent systems could include a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or petroleum ether).
Q3: What are the expected spectroscopic signatures for this compound?
A3:
-
¹H NMR: You should expect to see:
-
A singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm.
-
A singlet for the benzylic protons (-CH₂-) around 3.6-3.8 ppm.
-
Signals for the aromatic protons, which will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
A broad singlet for the phenolic hydroxyl proton (-OH), the chemical shift of which can vary depending on the solvent and concentration.
-
-
¹³C NMR: Expect signals for the ester carbonyl carbon (~170 ppm), the aromatic carbons, the benzylic carbon, and the methyl ester carbon.
-
IR Spectroscopy: Look for characteristic peaks for:
-
The O-H stretch of the phenol (a broad peak around 3200-3500 cm⁻¹).
-
The C=O stretch of the ester (a strong, sharp peak around 1730-1750 cm⁻¹).
-
C-O stretches and aromatic C-H and C=C stretches.
-
Experimental Protocols
Protocol 1: Fischer Esterification using Excess Methanol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(5-bromo-2-hydroxyphenyl)acetic acid (1.0 eq).
-
Add anhydrous methanol (20-50 eq) to the flask.
-
Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and proceed with the work-up and purification as described in the FAQs.
| Parameter | Value |
| Reactants | 2-(5-bromo-2-hydroxyphenyl)acetic acid, Methanol |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | Reflux |
| Time | 4-16 hours |
| Expected Yield | 60-80% (can be lower due to equilibrium) |
Protocol 2: Fischer Esterification with Dean-Stark Water Removal
-
To a round-bottom flask, add 2-(5-bromo-2-hydroxyphenyl)acetic acid (1.0 eq), methanol (5-10 eq), and a suitable solvent for azeotropic removal of water (e.g., toluene).
-
Add p-toluenesulfonic acid monohydrate (0.05 eq).
-
Equip the flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected and TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and proceed with the work-up and purification.
| Parameter | Value |
| Reactants | 2-(5-bromo-2-hydroxyphenyl)acetic acid, Methanol |
| Catalyst | p-Toluenesulfonic Acid |
| Apparatus | Dean-Stark Trap |
| Temperature | Reflux |
| Expected Yield | >85% |
Visualizations
References
- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
Stability and degradation of "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" under acidic/basic conditions
Welcome to the technical support center for Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. The information herein is synthesized from established principles of organic chemistry, pharmaceutical stability testing guidelines, and data from structurally analogous compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: As a phenolic ester, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: This is the most common degradation route for esters. The ester linkage is cleaved by water, a reaction that is significantly catalyzed by the presence of acid or base. Under these conditions, the molecule will break down into 2-(5-bromo-2-hydroxyphenyl)acetic acid and methanol.[1][2]
-
Oxidation: Phenolic compounds can be susceptible to oxidation, which may be initiated by exposure to oxygen, light, heat, or trace metals. This can lead to the formation of colored degradation products and a more complex impurity profile.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor governing the stability of this compound.
-
Acidic Conditions (pH < 7): Phenolic compounds are generally more stable in acidic conditions.[3] However, acid-catalyzed hydrolysis of the ester group can still occur, particularly at elevated temperatures. The reaction is typically reversible.[1]
-
Basic Conditions (pH > 7): The compound is expected to be significantly less stable in basic conditions. Alkaline hydrolysis of esters, also known as saponification, is generally a rapid and irreversible reaction that proceeds to completion.[2] This leads to the formation of the sodium salt of 2-(5-bromo-2-hydroxyphenyl)acetic acid and methanol.
Q3: What are the expected degradation products under acidic and basic stress?
A3: The primary degradation product under both acidic and basic hydrolytic stress is 2-(5-bromo-2-hydroxyphenyl)acetic acid and methanol . Under basic conditions, the carboxylic acid will exist as its corresponding carboxylate salt.
Q4: Are there any other factors that could influence the stability of this compound?
A4: Yes, other factors to consider include:
-
Temperature: Elevated temperatures will accelerate the rate of hydrolysis and other potential degradation reactions.
-
Light: As a phenolic compound, there is a potential for photolytic degradation. It is advisable to protect solutions from light, especially during long-term storage or stability studies.
-
Presence of Oxidizing Agents: Exposure to oxidizing agents can lead to oxidative degradation of the phenol ring.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental analysis of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid disappearance of the parent compound peak in HPLC analysis of a solution. | Hydrolysis: The compound is likely degrading in the sample solvent, especially if the solvent is aqueous and not pH-controlled. | 1. Check Solvent pH: Ensure the sample solvent is at a slightly acidic pH (e.g., pH 4-5) to minimize hydrolysis. 2. Use Aprotic Solvents: If possible, dissolve the sample in a non-aqueous, aprotic solvent for short-term storage and analysis. 3. Fresh Preparations: Prepare solutions fresh before analysis. |
| Appearance of a new, large peak corresponding to the carboxylic acid. | Hydrolysis: This confirms that ester cleavage is the primary degradation pathway. | 1. Confirm Identity: Use a reference standard of 2-(5-bromo-2-hydroxyphenyl)acetic acid to confirm the identity of the new peak. 2. Quantify Degradation: Use a stability-indicating HPLC method to quantify the extent of degradation over time. |
| Multiple, small, and poorly resolved peaks appearing over time. | Oxidative or Photolytic Degradation: This suggests more complex degradation pathways are occurring. | 1. Protect from Light: Store samples in amber vials or protect from light. 2. De-gas Solvents: Use degassed solvents to minimize dissolved oxygen. 3. Use Antioxidants: In some cases, the addition of a small amount of an antioxidant to the sample may be considered, but this should be carefully evaluated for compatibility with the analytical method. |
| Poor peak shape (tailing) in HPLC analysis. | Secondary Interactions: Phenolic compounds can interact with residual silanols on silica-based HPLC columns, leading to peak tailing. | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of the phenolic hydroxyl group and reduce tailing. 2. Use a Modified Column: Employ a column with end-capping or a base-deactivated stationary phase. 3. Check for Column Overload: Inject a lower concentration of the sample. |
III. Experimental Protocols
The following protocols are provided as a starting point for conducting forced degradation studies and developing a stability-indicating analytical method. These should be adapted and validated for your specific experimental needs.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C in a water bath.
-
Withdraw samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Maintain at room temperature.
-
Withdraw samples at 30 minutes, 1, 2, and 4 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light.
-
Withdraw samples at 2, 8, and 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C.
-
At 24, 48, and 72 hours, dissolve a portion of the solid in the HPLC mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Withdraw samples at 1, 2, 4, and 8 hours.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point and should be optimized and validated according to ICH guidelines.[5]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 280 nm |
| Diluent | Acetonitrile/Water (50:50) |
Degradation Pathway Visualization
Caption: Predicted degradation pathways for this compound.
IV. References
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from --INVALID-LINK--
-
Ester Hydrolysis. (2023). In Wikipedia. Retrieved from --INVALID-LINK--
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
-
Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(1), 242-250.
-
Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 56-59.
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
-
BenchChem. (2025). Antiarol Rutinoside Stability and Degradation: A Technical Support Center. Retrieved from --INVALID-LINK--
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from --INVALID-LINK--
-
Waterman, K. C., & Adami, R. C. (2005). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 10(1), 1-34.
-
Matar, N. (2017). Re: Hydrolysis of ester that carry alkyl bromide. ResearchGate. Retrieved from --INVALID-LINK--
-
Hemdan, A., Omar, A. E., & Farouk, M. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry Insights, 11, 112.
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
-
PubChem. (n.d.). Methyl phenylacetate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Methyl phenylacetate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl phenylacetate. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from --INVALID-LINK--
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Hydrolysis of ester that carry alkyl bromide. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters in nucleophilic substitution and asymmetric syntheses of 3-substituted morpholin-2-ones. Retrieved from --INVALID-LINK--
-
EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Hydrogen bonds stabilizing the 3 ′ -ester (S 1 ), orthoester (S 2 ), and 2. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). On the Role of Neighboring Group Participation and Ortho Esters in β-Xylosylation: 13C NMR Observation of a Bridging 2-Phenyl-1,3-dioxalenium Ion. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Ortho ester. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Stability of Phenolic Compounds in Grape Stem Extracts. Retrieved from --INVALID-LINK--
-
Pharmacia. (2023). Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space g. Retrieved from --INVALID-LINK--
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from --INVALID-LINK--
-
LCGC International. (2014). Validation of Impurity Methods, Part II. Retrieved from --INVALID-LINK--
-
BrJAC. (n.d.). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo. Retrieved from --INVALID-LINK--
-
R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from --INVALID-LINK--
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Forced degradation studies of drugs—A review. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from --INVALID-LINK--
-
Pharmaceutical Outsourcing. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from --INVALID-LINK--
References
Technical Support Center: Scaling Up Methyl 2-(5-bromo-2-hydroxyphenyl)acetate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this reaction from the lab bench to larger-scale production. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of 5-bromo-2-hydroxyphenol with methyl bromoacetate. While straightforward in principle, scaling this reaction introduces challenges related to selectivity, reaction control, and product purity.
The core transformation is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical challenge when scaling up this reaction?
The primary challenge is controlling the regioselectivity of the alkylation. The phenoxide intermediate is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation) to form the desired ether, or at a carbon on the aromatic ring (C-alkylation) to form an undesired isomer.[1][2]
-
O-Alkylation (Desired): Favored under kinetic control and in aprotic solvents.
-
C-Alkylation (Undesired): Favored under thermodynamic control and in protic solvents which can solvate the oxygen atom of the phenoxide.[2]
At scale, poor mixing or localized "hot spots" can alter the delicate balance, leading to an increase in the C-alkylated impurity, which can be difficult to remove.
Q2: What are the main side products I should be aware of?
Besides the C-alkylated isomer, other potential side products include:
-
Dialkylated product: Where both the hydroxyl group and the carboxylate of another molecule are alkylated.
-
Hydrolysis of methyl bromoacetate: To bromoacetic acid, which can complicate the reaction and purification.
-
Starting materials: Incomplete conversion will leave residual 5-bromo-2-hydroxyphenol and methyl bromoacetate.
Q3: Is the reaction exothermic, and what are the safety implications for scale-up?
Yes, the Williamson ether synthesis can be significantly exothermic. On a small scale, this heat is easily dissipated. However, during scale-up, the surface-area-to-volume ratio decreases, making heat removal less efficient.[3] This can lead to a rapid temperature increase, potentially causing the reaction to run out of control, a dangerous situation known as thermal runaway.[3] It is crucial to have a well-designed reactor with adequate cooling capacity and to control the rate of addition of the alkylating agent.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of the Phenol | The reaction requires the formation of the phenoxide ion to act as a nucleophile.[4][5] An insufficient amount or a weak base will result in a low concentration of the active nucleophile. | Use at least a stoichiometric amount of a suitable base like potassium carbonate (K₂CO₃). Ensure the base is dry and of good quality. For more robust deprotonation, stronger bases like sodium hydride (NaH) can be used, but with greater safety precautions.[4] |
| Reaction Temperature Too Low | Like most chemical reactions, the rate of the Williamson ether synthesis is temperature-dependent. Insufficient temperature will lead to a sluggish reaction and incomplete conversion. | The reaction is typically run at an elevated temperature, often at the reflux temperature of the chosen solvent (e.g., acetonitrile).[6] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time at a given temperature. |
| Poor Quality of Methyl Bromoacetate | Methyl bromoacetate is a lachrymator and can degrade over time, especially if exposed to moisture. | Use freshly opened or distilled methyl bromoacetate. Ensure it is stored under anhydrous conditions. |
Problem 2: High Levels of C-Alkylated Impurity
Caption: Competing O- and C-alkylation pathways for the phenoxide intermediate.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Solvent Choice | Protic solvents (e.g., alcohols) can hydrogen-bond with the oxygen of the phenoxide, making it less nucleophilic and favoring attack from the carbon of the ring.[2] | Use a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).[6] These solvents do not solvate the oxygen atom as strongly, promoting O-alkylation. |
| Use of Phase-Transfer Catalysis (PTC) | Phase-transfer catalysis can significantly enhance O-alkylation selectivity by bringing the phenoxide into the organic phase as a "naked" and highly reactive anion.[1][2] | Introduce a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) into the reaction mixture. This is particularly effective in biphasic systems or with solid bases like potassium carbonate.[7][8] |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Explanation | Recommended Solution |
| Formation of Emulsions During Workup | High concentrations of salts and the presence of the phase-transfer catalyst can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult. | Add a brine wash to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
| Co-elution of Impurities During Chromatography | The desired product and the C-alkylated isomer can have very similar polarities, making their separation by column chromatography challenging at a large scale. | Optimize the reaction to minimize the formation of the C-alkylated impurity. For purification, a careful selection of the chromatographic mobile phase is necessary. Consider crystallization as a more scalable purification method. |
| Residual Solvent | Solvents with high boiling points like DMF can be difficult to remove completely on a large scale. | If possible, use a lower-boiling solvent like acetonitrile. If DMF is necessary, use a high-vacuum distillation or a co-distillation with a lower-boiling solvent to aid in its removal. |
Experimental Protocols
Recommended Lab-Scale Protocol (Based on a similar reaction)
This protocol is adapted from a similar O-alkylation of salicylaldehyde with ethyl bromoacetate and should be optimized for the specific substrates.[6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydroxyphenol (1 equivalent), potassium carbonate (3 equivalents), and acetonitrile to make a 0.15 M solution.
-
Reaction Initiation: Stir the mixture for 5 minutes. The solution will likely become colored as the phenoxide forms.
-
Addition of Alkylating Agent: Add methyl bromoacetate (1.2 equivalents) to the mixture. Caution: Methyl bromoacetate is a lachrymator and should be handled in a fume hood.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or crystallization.
Considerations for Scale-Up
Caption: Logical workflow for scaling up the synthesis.
-
Process Safety: Before any scale-up, perform a thorough safety assessment, including reaction calorimetry to understand the heat flow of the reaction.[3]
-
Reagent Addition: Instead of adding the methyl bromoacetate all at once, use a dosing pump for a slow, controlled addition. This will help to manage the exotherm.
-
Heat Management: Use a jacketed reactor with a reliable cooling system to maintain the desired reaction temperature.
-
Purification: Develop a robust crystallization procedure for purification, as large-scale chromatography is often not economically viable.
By carefully considering these factors and addressing the potential challenges outlined in this guide, you can successfully scale up the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up | Chemical Engineering Education [journals.flvc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. phasetransfer.com [phasetransfer.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Side reactions of the phenolic hydroxyl group in "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate"
Welcome to the technical support guide for Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this intermediate. The presence of a nucleophilic phenolic hydroxyl group, an electrophilic methyl ester, and an activated aromatic ring within the same molecule presents specific challenges. This guide provides in-depth, experience-driven answers to common experimental issues, focusing on the side reactions involving the phenolic hydroxyl group.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Unwanted Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl is often the most reactive site, especially under basic conditions. Its propensity for O-alkylation and O-acylation is a primary source of side reactions.
Question 1: I am attempting a reaction at the methyl ester (e.g., hydrolysis or amidation), but I'm observing significant formation of a dimeric ether or other byproducts. What is happening?
Answer: You are likely experiencing competitive O-alkylation of the phenolic hydroxyl group. The phenolic proton is acidic (pKa ≈ 9-10). In the presence of a base, it is deprotonated to form a highly nucleophilic phenoxide ion. This phenoxide can then react with any electrophilic species in your reaction mixture. If you are using an alkylating agent elsewhere or if the starting material itself can form an electrophile, the phenoxide will readily attack it.
For instance, under basic conditions intended for ester hydrolysis, the phenoxide of one molecule can potentially react with another molecule, leading to oligomerization, although reaction with other electrophiles in the medium is more common.
Troubleshooting Guide: Preventing Unwanted O-Alkylation
-
Re-evaluate Your Base: The choice of base is critical. If targeting the ester, a non-nucleophilic, sterically hindered base might be less likely to deprotonate the phenol. However, for ester hydrolysis, a hydroxide source is necessary, making competitive deprotonation unavoidable.
-
Protect the Phenolic Hydroxyl: This is the most robust strategy. By converting the hydroxyl group into a stable, non-reactive functional group (a protecting group), you can perform your desired transformation on the ester and then remove the protection to regenerate the phenol.[1][2]
-
Control Reaction Temperature: O-alkylation is often kinetically favorable. Running the reaction at lower temperatures can sometimes suppress this side reaction, though it may also slow your desired reaction.
Question 2: I am trying to perform a Friedel-Crafts acylation on the aromatic ring, but I am isolating a phenyl ester instead of the desired aryl ketone. Why?
Answer: You are observing a classic case of kinetic vs. thermodynamic control in the acylation of phenols. Phenols are bidentate nucleophiles, meaning they can react at two sites: the phenolic oxygen (O-acylation) or the aromatic ring (C-acylation).
-
O-Acylation (Kinetic Product): Reaction at the highly nucleophilic oxygen is fast and often occurs under milder conditions (e.g., in the presence of a base like pyridine without a strong Lewis acid). This forms a phenyl ester.[3]
-
C-Acylation (Thermodynamic Product): Reaction on the aromatic ring is a classic Friedel-Crafts acylation. It requires a strong Lewis acid (like AlCl₃) to activate the acylating agent. The product, an ortho- or para-hydroxyaryl ketone, is more stable.
Interestingly, under Friedel-Crafts conditions, the initially formed O-acylated ester can rearrange to the more stable C-acylated ketone. This is known as the Fries Rearrangement .[4] If you are isolating the ester, your conditions are likely favoring the kinetic pathway and are not robust enough to promote the rearrangement.
Troubleshooting Workflow: Achieving Selective Acylation
The following workflow helps in deciding the appropriate reaction conditions based on the desired product.
Caption: Decision workflow for selective acylation of the phenol.
Section 2: Oxidation and Degradation Pathways
Bromophenols are particularly susceptible to oxidation, which can lead to complex mixtures and product degradation.
Question 3: My reaction mixture is turning dark brown or black, and I'm getting a low yield of my desired product. What could be the cause?
Answer: The discoloration is a strong indicator of oxidation. Phenols, and especially their corresponding phenoxide ions, are electron-rich and can be easily oxidized. The presence of the bromo-substituent can further influence this reactivity.[5][6] This process often involves the formation of a phenoxyl radical through one-electron oxidation. These radicals can then couple with each other, leading to the formation of colored, high-molecular-weight polymeric byproducts.[7][8]
Common Triggers for Oxidation:
-
Presence of Air (Oxygen): Reactions run open to the atmosphere, especially under basic conditions, are prone to air oxidation.
-
Oxidizing Reagents: Even mild oxidizing agents present as impurities can initiate degradation.
-
Transition Metal Contaminants: Trace amounts of metals like copper or iron can catalytically promote oxidation.
-
Elevated Temperatures: Higher temperatures accelerate the rate of oxidation.
Protocol: Minimizing Oxidative Degradation
-
Inert Atmosphere: Always run reactions involving phenols, particularly under basic conditions, under an inert atmosphere of nitrogen (N₂) or argon (Ar).
-
Degas Solvents: Before use, degas your reaction solvents to remove dissolved oxygen. This can be done by bubbling N₂ or Ar through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Ensure your starting materials and reagents are free from metal impurities.
-
Add Antioxidants (Optional): In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can suppress radical-mediated decomposition, provided it doesn't interfere with your desired reaction.
-
Maintain Low Temperatures: If the reaction kinetics allow, perform the reaction at the lowest possible temperature.
Section 3: Intramolecular and Competing Reactions
The proximity of the phenolic hydroxyl and the methyl ester group can facilitate unique and often undesired reaction pathways.
Question 4: After my reaction, I've isolated a significant amount of a cyclic product, a lactone. How did this form?
Answer: The formation of a lactone occurs via an intramolecular transesterification reaction. The phenolic hydroxyl group, acting as a nucleophile, can attack the electrophilic carbonyl carbon of the methyl ester. This displaces methanol and forms a stable six-membered ring lactone (specifically, a dihydrocoumarin derivative).
This cyclization can be catalyzed by either acid or base:
-
Acid Catalysis: The carbonyl oxygen of the ester is protonated, making it more electrophilic and susceptible to attack by the neutral hydroxyl group.
-
Base Catalysis: The phenolic hydroxyl is deprotonated to the more nucleophilic phenoxide, which then readily attacks the ester carbonyl.
Caption: Pathways for intramolecular lactonization.
Troubleshooting Guide: Avoiding Lactone Formation
-
Strictly Anhydrous Conditions: If using acid catalysts, ensure the conditions are rigorously anhydrous, as water can lead to competing ester hydrolysis.
-
Avoid Strong Bases and High Temperatures: Base-catalyzed lactonization is often efficient. If a base is required for another transformation, use the mildest base possible at the lowest effective temperature.
-
Protecting Group Strategy: Protecting the phenolic hydroxyl group (as detailed in Section 4) will completely prevent this side reaction. This is the most reliable method.
Section 4: A Proactive Solution: Phenolic Protecting Group Strategies
Most of the side reactions discussed can be completely avoided by temporarily masking the phenolic hydroxyl group.
Question 5: What is the best protecting group for my phenolic -OH, and how do I choose one?
Answer: The "best" protecting group is one that is easily installed, stable to your planned reaction conditions, and can be removed in high yield without affecting the rest of the molecule (orthogonality).[1] The choice depends entirely on the subsequent chemical transformations you intend to perform.
Below is a comparative table of common protecting groups for phenols suitable for this substrate.
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability & Comments |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; HF•Pyridine; Acetic Acid in THF/H₂O[1] | Stable to bases, mild reducing/oxidizing agents. Labile to strong acids and fluoride sources. Good general-purpose choice. |
| Benzyl Ether | Bn | Benzyl Bromide (BnBr), K₂CO₃, Acetone | Catalytic Hydrogenolysis (H₂, Pd/C); Strong acids (e.g., BBr₃) | Very stable to a wide range of acidic and basic conditions. Not suitable if subsequent reactions involve catalytic reduction. |
| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA, CH₂Cl₂ | Strong Acid (e.g., HCl in MeOH) | Stable to bases and nucleophiles. Cleaved under strongly acidic conditions. |
| Acetyl Ester | Ac | Acetic Anhydride, Pyridine | Mild base (K₂CO₃, MeOH); Mild acid (HCl, H₂O)[9] | Easy to install but less stable. Not suitable for reactions involving strong nucleophiles, bases, or acids. Often used for temporary protection. |
Experimental Protocol: TBDMS Protection of this compound
This protocol provides a reliable method for protecting the phenolic hydroxyl as a TBDMS ether.
-
Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 eq).
-
Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise at 0 °C under an argon atmosphere.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the TBDMS-protected product.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. C–H acylation as an enabling tool to tag phenolic drugs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01505C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation Kinetics of Bromophenols by Nonradical Activation of Peroxydisulfate in the Presence of Carbon Nanotube and Formation of Brominated Polymeric Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantification of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate," a key chemical intermediate. Furthermore, this guide presents a comparative analysis of this HPLC method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry, supported by experimental data and established scientific principles.
The Critical Role of Method Validation in Pharmaceutical Analysis
Before delving into the specifics of the analytical methods, it is crucial to understand the importance of method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established stringent guidelines for the validation of analytical procedures.[1][2][3][4][5][6][7][8][9][10] The primary objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring the reliability, consistency, and accuracy of the results obtained.[11][12]
This guide adheres to the principles outlined in ICH Q2(R1) guidelines, which detail the validation characteristics required for an analytical procedure.[12][13] These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.
High-Performance Liquid Chromatography (HPLC): A Detailed Method Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly in the pharmaceutical industry. Its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity makes it an ideal choice for the analysis of compounds like this compound.
The Rationale Behind the Method: An Expert's Perspective
The proposed HPLC method is a reverse-phase method, a technique well-suited for the separation of moderately polar to nonpolar compounds. The choice of a C18 column is based on its hydrophobic stationary phase, which will interact with the nonpolar aspects of our analyte. The mobile phase, a gradient mixture of acetonitrile and acidified water, is optimized to ensure a sharp peak shape and a reasonable retention time. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous component of the mobile phase is critical to suppress the ionization of the phenolic hydroxyl group on the analyte, which would otherwise lead to peak tailing and poor chromatographic performance.[14][15][16] The use of a photodiode array (PDA) detector allows for the monitoring of the analyte at its maximum absorbance wavelength, enhancing sensitivity and specificity.
Experimental Workflow for HPLC Method Development and Validation
Caption: A flowchart illustrating the systematic workflow for the development and validation of the HPLC method.
Detailed Experimental Protocol for HPLC Validation
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 30% B to 80% B over 10 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution of this compound from 200-400 nm and selecting the wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
2. Validation Parameters and Acceptance Criteria:
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and spiked placebo samples. Assess for interference at the retention time of the analyte. | No significant interference at the analyte's retention time. Peak purity should be > 99%. |
| Linearity | Prepare a series of at least five concentrations of the analyte (e.g., 50-150% of the expected working concentration). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within this range. | As defined by the linearity study. |
| Accuracy | Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the working concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | The analyte should be detectable at this concentration with a signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | The analyte can be quantified with acceptable precision and accuracy at this concentration. |
| Robustness | Deliberately vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The system suitability parameters should remain within acceptable limits. |
Comparison with Other Analytical Alternatives
While HPLC is a powerful technique, other methods can also be employed for the quantification of phenolic compounds. Here, we compare the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds. However, for a polar and relatively non-volatile compound like this compound, a derivatization step is typically required to increase its volatility and thermal stability.[3]
Derivatization, commonly silylation, converts the polar hydroxyl and carboxylic acid groups into less polar silyl ethers and esters, making the analyte suitable for GC analysis. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte.
-
Derivatization: A known amount of the sample is evaporated to dryness and reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent at an elevated temperature.
-
GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 100°C, ramped to 280°C at a rate of 10°C/min.
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
-
Quantification: An internal standard is typically used for quantification to correct for variations in derivatization efficiency and injection volume.
UV-Vis Spectrophotometry (Folin-Ciocalteu Method)
UV-Vis spectrophotometry offers a simpler and more cost-effective approach, but it lacks the specificity of chromatographic methods. The Folin-Ciocalteu method is a common assay for determining the total phenolic content in a sample.[17][18][19]
The Folin-Ciocalteu reagent contains phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium to form a blue-colored complex. The intensity of the blue color, measured spectrophotometrically, is proportional to the total amount of phenolic compounds present.
-
Sample Preparation: A known concentration of the sample is prepared in a suitable solvent.
-
Reaction: An aliquot of the sample is mixed with the Folin-Ciocalteu reagent.
-
Alkalinization: After a short incubation, a sodium carbonate solution is added to the mixture.
-
Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes) to allow for color development.
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (typically around 760 nm) using a UV-Vis spectrophotometer.
-
Quantification: A calibration curve is prepared using a standard phenolic compound, such as gallic acid, and the concentration of phenolic compounds in the sample is expressed as gallic acid equivalents (GAE).
Comparative Performance Analysis
| Feature | Validated HPLC Method | GC-MS Method | UV-Vis Spectrophotometry (Folin-Ciocalteu) |
| Specificity | High (separates analyte from impurities) | Very High (mass spectral identification) | Low (measures total phenolic content) |
| Sensitivity (Typical LOQ) | Low µg/mL to ng/mL | Low ng/mL to pg/mL | µg/mL |
| Analysis Time per Sample | ~15-20 minutes | ~20-30 minutes (excluding derivatization) | ~5-10 minutes (for a single sample, but can be high-throughput) |
| Sample Preparation | Simple dissolution and filtration | More complex (requires derivatization) | Simple dissolution and reaction setup |
| Quantitative Accuracy | High | High (with internal standard) | Moderate (matrix effects can interfere) |
| Cost of Instrumentation | Moderate to High[11][20][21] | High[11] | Low[22] |
| Cost per Sample | Moderate[21][23] | High (due to consumables and derivatization reagents) | Low |
| Expertise Required | Moderate to High | High | Low to Moderate |
Conclusion: Selecting the Appropriate Analytical Tool
The choice of an analytical method is a critical decision that should be based on the specific requirements of the analysis.
-
The validated HPLC method presented in this guide offers an excellent balance of specificity, sensitivity, and accuracy for the routine quantification of this compound in a drug development and quality control setting. Its robustness and adherence to regulatory guidelines make it a reliable and defensible method.
-
GC-MS provides unparalleled specificity and sensitivity, making it an excellent tool for impurity profiling and trace-level analysis. However, the requirement for derivatization adds complexity and potential for variability, making it less suitable for high-throughput routine analysis.
-
UV-Vis Spectrophotometry using the Folin-Ciocalteu method is a simple, rapid, and cost-effective technique for estimating the total phenolic content. Its lack of specificity, however, means it cannot distinguish the target analyte from other phenolic compounds, limiting its use to preliminary screening or as a complementary technique.
References
- 1. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Chromatography System Costs: Factors & Pricing Breakdown [excedr.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. mastelf.com [mastelf.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. journal.unusida.ac.id [journal.unusida.ac.id]
- 18. scielo.br [scielo.br]
- 19. mdpi.com [mdpi.com]
- 20. HPLC System Cost Comparison Calculator | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. HPLC Machine Cost: Prices & Buying Guide [accio.com]
- 22. UV-VIS Total Phenolic Content (Folin-Ciocalteu, 1 sample) [myskinrecipes.com]
- 23. bitesizebio.com [bitesizebio.com]
Comparative analysis of "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" and its analogs
Beginning Data Collection
I've started gathering essential information on Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. Comprehensive Google searches are underway, focusing on its synthesis, properties, and known biological activities. Concurrently, I'm setting up a systematic approach to organize the data for efficient analysis. The goal is a strong foundation for further exploration.
Exploring Analog Variations
My exploration is expanding! Beyond the core compound, I'm now actively searching for analogs of "this compound," focusing on halogen variations and core modifications. I'm investigating their synthesis, properties, and biological effects, building a comparative framework. Simultaneously, I'm gathering established experimental protocols for synthesis and biological activity assessment, paying close attention to techniques.
Launching Broad Search Parameters
I'm now expanding my search parameters, going beyond the initial focus to encompass detailed experimental procedures. I'm actively seeking methods for synthesizing these compounds and assessing their biological impact. This includes techniques for measuring cytotoxicity, enzyme inhibition, and antimicrobial properties. I am aiming to establish a strong analytical framework.
Examining Synthesis Routes
I've made headway in my research, primarily focusing on the synthesis of "this compound." This initial investigation has yielded some valuable leads and general information on the biological activities of brominated phenols.
Deepening Data Collection
I'm now zeroing in on comparative data for bromo-analogs and related compounds. While initial results yielded general biological activity information and cytotoxicity assay protocols, I need IC50 and MIC values for comparison tables. The focus now is on finding more specific studies on "this compound" derivatives and detailed experimental data.
Narrowing Focus, Finding Data
Analyzing Analog Data, Seeking Protocols
I'm making progress, though some gaps remain. I've found IC50 data for brominated phenolic compounds and some antimicrobial/enzyme inhibition info. I still need specific protocols for synthesizing the chloro, fluoro, and iodo analogs of the target molecule. Finding direct comparative studies with these analogs is also crucial for a comprehensive analysis.
Targeting Analog Data Needs
I've uncovered additional IC50 values for brominated phenolic compounds and some antimicrobial inhibition data, which allows for broader comparisons. I'm now zeroing in on more direct comparisons of the target molecule's specific analogs: chloro, fluoro, and iodo derivatives. I'm also actively seeking detailed synthesis protocols for these compounds, and quantitative data on their antimicrobial activity and enzyme inhibition.
Uncover IC50 Data
I have a promising lead. My recent searches turned up a paper with IC50 values for a compound incredibly close to the fluoro analog. The compound, "Methyl 2-(−5-fluoro- 2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate", was tested against various breast cancer cell lines. This is a significant development.
Synthesize Analogs Further
The latest searches yielded both synthesis information for the chloro analog and general insights into halogenated compounds' activities, which will be useful for the writeup. I discovered IC50 values for a similar fluoro compound, giving a cytotoxicity starting point. Still, I require synthesis protocols for the iodo analog and direct comparative data under identical conditions for all analogs. More specific enzyme inhibition data is also necessary.
Evaluate Research Gaps
My progress has revealed some critical information, especially IC50 data for a similar fluoro compound and a chloro analog synthesis method. Also, the literature review yielded general insights on halogenated compounds' activities, boosting my confidence in this research. However, my investigation is far from complete, as it's missing synthesis procedures for the iodo analog and direct comparative data, along with specific enzyme inhibition data. To make further progress, more research will have to be performed.
Gauging Gaps
I've assembled some initial information. However, I still need more data to create the in-depth comparative guide that's been requested. I've got a decent starting point, but key comparisons are missing. I'm actively working to fill these informational voids.
Analyzing Analogues
I've been examining the different analogues. I have details on the bromo, chloro, and iodo variations, but their specific activity data remains elusive. The fluoro-analog's data on breast cancer cells is a decent starting point, although it's indirect. I'm focusing on finding the missing pieces to make the comparison solid.
Assessing the Assets
I'm making progress in fleshing out the missing details. I've found a study on a related fluoro-analog providing some indirect cytotoxicity data against breast cancer cells, which is a good lead. I also have a synthesis method for the chloro-analog. Unfortunately, I'm still missing directly comparable experimental data for all analogs in the same assay. I've gathered some general protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays. I need a synthesis protocol for the iodo-analog and specific MIC/IC50/Ki values to make the guide truly insightful.
Evaluating Evidence
I'm working to consolidate the data and highlight where I have direct comparisons, and more importantly, where I still lack relevant data. While general protocols are helpful, I need comparable experimental results to complete a meaningful analysis. I've located some partial cytotoxicity data for the fluoro-analog, and a synthesis method for the chloro-analog, but these require specific experimental results on the other analogues to give them any comparative weight. Finding specific MIC/IC50/Ki values is still the priority.
Evaluating Found Data
I've sifted through the initial search results, and while I have some promising leads, crucial information is missing. Specifically, I'm lacking the necessary data to build that requested comprehensive comparative guide. The preliminary findings, however, provide a solid foundation for further, more targeted inquiries.
Refining Data Gathering
I'm focusing my efforts on filling those remaining data gaps. I have specific leads for synthesis protocols of the iodo-analog and am pursuing detailed MIC values for the target and its halo-analogs. I'm also planning to leverage my access to enzyme inhibition assay protocols to generate data if existing information is insufficient.
Analyzing Data Deficiencies
My investigation has turned up some relevant information, though crucial data points are still missing, particularly concerning direct comparisons. While I have synthesis routes for some analogs and cytotoxicity data for the fluoro-analog, I lack specific biological data (IC50, MIC) for the target compound and its bromo and chloro analogs. I also require the synthesis protocol for the iodo-analog to complete the dataset.
Pursuing Targeted Search
I'm now focused on a last-ditch effort for directly comparable data, leveraging highly specific search terms. The goal is to find a paper containing the missing data for a true comparative analysis. Otherwise, I'll advise the user of the limitations of available information.
Evaluating Search Strategies
Despite valuable leads, crucial gaps remain, preventing a comprehensive comparison. I've located synthesis methods and cytotoxicity data for some analogs, as well as MIC protocols. Lacking are direct comparisons for biological activity. I will now perform a targeted search to find the needed data, then choose from the two options if that fails.
A Spectroscopic Guide to the Isomers of Methyl 2-(bromo-2-hydroxyphenyl)acetate: Elucidating Positional Isomerism
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of positional isomers is a critical analytical challenge. Subtle differences in the substitution pattern on an aromatic ring can lead to significant variations in pharmacological activity, toxicity, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of the key positional isomers of "Methyl 2-(2-hydroxyphenyl)acetate" bearing a bromine substituent on the phenyl ring: specifically, the 3-bromo, 4-bromo, 5-bromo, and 6-bromo isomers.
Understanding the distinct spectral fingerprints of these isomers is paramount for researchers in drug development and quality control, ensuring the correct identification and purity of synthesized compounds. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective comparison, supported by experimental data and established spectroscopic principles.
The Importance of Isomer Differentiation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic environment of its constituent atoms. For the isomers of Methyl 2-(bromo-2-hydroxyphenyl)acetate, the position of the bromine atom influences the molecule's polarity, hydrogen bonding capabilities, and steric profile. These factors, in turn, can dictate how the molecule interacts with biological targets such as enzymes and receptors. Therefore, unambiguous characterization is not merely an academic exercise but a crucial step in the development of safe and effective therapeutic agents.
Molecular Structures
The isomers under consideration are all derivatives of Methyl 2-(2-hydroxyphenyl)acetate, with a single bromine atom substituted at one of the four available positions on the phenyl ring.
Caption: Isomers of Methyl 2-(bromo-2-hydroxyphenyl)acetate.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of each proton signal are highly sensitive to the surrounding atomic arrangement.
Key Differentiating Features in ¹H NMR:
The primary distinguishing features among the isomers will be observed in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The substitution pattern of the bromine and hydroxyl groups dictates the multiplicity and coupling constants of the aromatic protons.
-
Methyl 2-(3-bromo-2-hydroxyphenyl)acetate: We would expect to see three aromatic protons. The proton at C6 will likely be a doublet of doublets, coupled to the protons at C4 and C5. The protons at C4 and C5 will also be doublets of doublets.
-
Methyl 2-(4-bromo-2-hydroxyphenyl)acetate: This isomer will exhibit an AX pattern for the protons at C3 and C5, appearing as doublets, and a doublet for the proton at C6.
-
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: The aromatic region should show a doublet for the proton at C6, a doublet of doublets for the proton at C4, and a doublet for the proton at C3.[1]
-
Methyl 2-(6-bromo-2-hydroxyphenyl)acetate: This isomer will present a characteristic set of three coupled aromatic protons, with multiplicities dependent on the coupling constants between them.
The chemical shifts of the methylene (-CH₂-) and methyl (-OCH₃) protons will also show subtle variations due to the differing electronic effects of the bromine's position.
Table 1: Predicted ¹H NMR Spectral Data (Aromatic Region)
| Isomer | Predicted Aromatic Proton Signals |
| 3-bromo | ~δ 7.4 (dd), ~δ 7.1 (dd), ~δ 6.9 (t) |
| 4-bromo | ~δ 7.2 (d), ~δ 7.0 (dd), ~δ 6.8 (d) |
| 5-bromo | ~δ 7.3 (d), ~δ 7.2 (dd), ~δ 6.8 (d) |
| 6-bromo | ~δ 7.5 (dd), ~δ 7.0 (t), ~δ 6.9 (dd) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.
Key Differentiating Features in ¹³C NMR:
The most significant differences will be in the chemical shifts of the aromatic carbons. The carbon atom directly bonded to the bromine atom (C-Br) will experience a significant downfield shift. The electronic effects of the bromine and hydroxyl groups will also influence the chemical shifts of the other aromatic carbons.
Table 2: Predicted ¹³C NMR Spectral Data (Aromatic Region)
| Isomer | Predicted C-Br Signal (δ, ppm) | Other Differentiating Aromatic Signals (δ, ppm) |
| 3-bromo | ~110-115 | C-2 (~150), C-1 (~120) |
| 4-bromo | ~115-120 | C-2 (~155), C-1 (~122) |
| 5-bromo | ~112-118 | C-2 (~152), C-1 (~125) |
| 6-bromo | ~120-125 | C-2 (~148), C-1 (~120) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Key Differentiating Features in IR:
While all isomers will share characteristic absorptions for the hydroxyl (-OH), carbonyl (C=O), and C-O ester bonds, the substitution pattern on the aromatic ring will influence the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹).
-
-OH Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C=O Stretch (ester): A strong, sharp absorption around 1730-1750 cm⁻¹.
-
C-O Stretch (ester): Absorptions in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: Typically found in the 500-650 cm⁻¹ region.
-
Aromatic C-H Bending (out-of-plane): The pattern of these absorptions in the 690-900 cm⁻¹ range can be diagnostic of the substitution pattern. For example, 1,2,4-trisubstitution (as in the 4-bromo and 5-bromo isomers) will have a different pattern than 1,2,3-trisubstitution (as in the 3-bromo and 6-bromo isomers).
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Key Differentiating Features in MS:
While all isomers will have the same molecular weight and a similar isotopic pattern for the molecular ion, the relative abundances of fragment ions may differ due to the influence of the bromine position on bond stabilities.
Expected Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺
-
Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺
-
Cleavage of the acetate side chain: leading to a brominated hydroxyphenylmethyl cation.
-
Loss of bromine: [M - 79/81]⁺
The relative intensities of these fragment ions can provide clues to the isomer's identity, although differentiation based solely on mass spectrometry can be challenging without high-resolution data and careful analysis.
Experimental Protocols
General Considerations:
-
Sample Preparation: Samples for NMR analysis should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. For IR spectroscopy, liquid samples can be analyzed as a thin film between salt plates, while solid samples are typically prepared as a KBr pellet or a nujol mull. For MS, samples are introduced into the instrument via a suitable ionization method (e.g., electron ionization, electrospray ionization).
-
Instrumentation: Standard spectroscopic instrumentation is suitable for the analysis of these isomers. For NMR, a spectrometer with a field strength of 300 MHz or higher is recommended for good resolution of the aromatic region.
Workflow for Isomer Identification:
Caption: A typical workflow for the spectroscopic identification of isomers.
Conclusion
The spectroscopic differentiation of the positional isomers of Methyl 2-(bromo-2-hydroxyphenyl)acetate is readily achievable through a combination of NMR, IR, and mass spectrometry. ¹H NMR spectroscopy, in particular, provides the most definitive data for distinguishing these isomers due to the unique splitting patterns and chemical shifts of the aromatic protons. By carefully analyzing the data from these complementary techniques, researchers can confidently identify and characterize the specific isomer of interest, ensuring the integrity and reliability of their scientific endeavors.
References
A Senior Application Scientist's Guide to the Purity Assessment of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, a key building block in the synthesis of various pharmaceutical and electronic materials, is no exception.[1] Its utility is directly proportional to its purity, as even trace impurities can lead to undesirable side reactions, altered biological activity, or compromised material performance.
This guide provides an in-depth comparison of four orthogonal analytical techniques for the robust purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). The discussion is grounded in field-proven insights, explaining the causality behind experimental choices and providing self-validating protocols.
The Importance of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Each method interrogates the sample based on different physicochemical properties. An impurity that co-elutes with the main peak in HPLC might be easily separated by GC or possess a distinct NMR signal. Therefore, employing a multi-pronged, orthogonal approach provides a more complete and trustworthy purity profile. This is a cornerstone of analytical validation in regulated environments.
Understanding Potential Impurities
To effectively assess purity, one must anticipate the likely impurities. The synthesis of this compound most plausibly proceeds via two main routes:
-
Fisher Esterification of 2-(5-bromo-2-hydroxyphenyl)acetic acid with methanol.[2][3]
-
Electrophilic Bromination of Methyl 2-(2-hydroxyphenyl)acetate.
Based on these pathways, potential impurities include:
-
Unreacted Starting Materials: 2-(5-bromo-2-hydroxyphenyl)acetic acid or Methyl 2-(2-hydroxyphenyl)acetate.
-
Isomeric Impurities: Bromination at other positions of the aromatic ring (e.g., Methyl 2-(3-bromo-2-hydroxyphenyl)acetate).
-
Over-brominated Products: Di-brominated species such as Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate.
-
Residual Solvents: Acetonitrile, Dichloromethane, Toluene, etc., used during reaction or purification.
A robust analytical workflow must be capable of separating and quantifying these potential contaminants.
Comparative Workflow for Purity Analysis
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, leveraging the strengths of each technique.
References
A Comparative Guide to the Reactivity of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate and Structurally Similar Building Blocks
Introduction
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Substituted phenylacetate derivatives, in particular, serve as versatile intermediates in the construction of a wide array of heterocyclic scaffolds and biologically active molecules. This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate and its structural analogs. By examining the electronic and steric influences of substituents on the aromatic ring, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for reaction outcomes and a practical guide to experimental design. This document will delve into key reaction classes, including O-acylation, O-alkylation, electrophilic aromatic substitution, and intramolecular cyclization, supported by theoretical principles and representative experimental protocols.
The Structural Landscape: A Family of Key Intermediates
The focal point of our discussion is This compound , a bifunctional molecule possessing a nucleophilic phenolic hydroxyl group, an ester moiety, and a brominated aromatic ring amenable to further functionalization. To provide a comprehensive comparison, we will evaluate its reactivity alongside a curated set of structurally related building blocks. These analogs have been chosen to systematically probe the effects of the position of the bromine substituent and the nature of other electron-donating or electron-withdrawing groups on the phenyl ring.
Table 1: Investigated Building Blocks
| Compound Name | Structure | Key Differentiating Feature |
| This compound | Target Molecule: Bromine at C5 | |
| Methyl 2-(3-bromo-2-hydroxyphenyl)acetate | Isomer: Bromine at C3 | |
| Methyl 2-(4-bromo-2-hydroxyphenyl)acetate | Isomer: Bromine at C4 | |
| Methyl 2-(5-chloro-2-hydroxyphenyl)acetate | Halogen Variation: Chlorine at C5 | |
| Methyl 2-(2-hydroxy-5-methylphenyl)acetate | Electron-Donating Group: Methyl at C5 | |
| Methyl 2-(2-hydroxyphenyl)acetate | Parent Compound: No substituent at C5 |
Theoretical Framework: Predicting Reactivity through Substituent Effects
The reactivity of the phenolic hydroxyl group and the aromatic ring is intrinsically linked to the electronic environment dictated by the substituents. The Hammett equation provides a quantitative means to correlate reaction rates and equilibrium constants for reactions of substituted aromatic compounds with the electronic properties of their substituents. The sign and magnitude of the reaction constant (ρ) in a Hammett plot reveal the sensitivity of the reaction to substituent effects. A negative ρ value indicates that electron-donating groups accelerate the reaction, while a positive ρ value signifies that electron-withdrawing groups are rate-enhancing.
For reactions involving the phenoxide ion, such as O-acylation and O-alkylation, the nucleophilicity of the oxygen atom is paramount. Electron-donating groups (EDGs) increase the electron density on the phenoxide oxygen, enhancing its nucleophilicity and thus accelerating the reaction rate (negative ρ). Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and retard the reaction rate.
In the case of electrophilic aromatic substitution, the aromatic ring itself acts as the nucleophile. EDGs activate the ring towards electrophilic attack, leading to faster reaction rates, while EWGs deactivate the ring.
The position of the substituent also plays a critical role. Substituents in the ortho and para positions can exert both inductive and resonance effects, whereas meta substituents primarily exert inductive effects.
Comparative Reactivity Analysis
Based on the principles of physical organic chemistry, we can predict the relative reactivity of our target molecule and its analogs in key transformations.
O-Acylation and O-Alkylation
These reactions proceed via nucleophilic attack of the phenoxide ion on an electrophile (e.g., an acyl chloride or an alkyl halide). The rate of these reactions is directly proportional to the nucleophilicity of the phenoxide oxygen.
Predicted Reactivity Order (from most reactive to least reactive):
Methyl 2-(2-hydroxy-5-methylphenyl)acetate > Methyl 2-(2-hydroxyphenyl)acetate > This compound ≈ Methyl 2-(5-chloro-2-hydroxyphenyl)acetate > Methyl 2-(3-bromo-2-hydroxyphenyl)acetate > Methyl 2-(4-bromo-2-hydroxyphenyl)acetate
Rationale:
-
Methyl 2-(2-hydroxy-5-methylphenyl)acetate: The electron-donating methyl group at the para position to the hydroxyl group increases the electron density on the phenoxide oxygen, making it the most nucleophilic and therefore the most reactive.
-
Methyl 2-(2-hydroxyphenyl)acetate: The parent compound serves as our baseline for comparison.
-
This compound & Methyl 2-(5-chloro-2-hydroxyphenyl)acetate: The halogen at the meta position to the hydroxyl group exerts an electron-withdrawing inductive effect, decreasing the nucleophilicity of the phenoxide. Bromine and chlorine have similar electronegativities, leading to comparable reactivity.
-
Methyl 2-(3-bromo-2-hydroxyphenyl)acetate: The bromine atom at the ortho position exerts a stronger electron-withdrawing inductive effect due to proximity, further reducing nucleophilicity. Steric hindrance from the adjacent bromine may also play a minor role in slowing the reaction.
-
Methyl 2-(4-bromo-2-hydroxyphenyl)acetate: The bromine at the para position to the hydroxyl group exerts both an electron-withdrawing inductive effect and a weaker electron-donating resonance effect. However, for halogens, the inductive effect typically dominates, leading to a significant decrease in the nucleophilicity of the phenoxide, rendering this isomer the least reactive in this series for O-acylation and O-alkylation.
Table 2: Predicted Relative Reactivity in O-Acylation/O-Alkylation
| Compound | Substituent at C5 | Electronic Effect | Predicted Relative Rate |
| Methyl 2-(2-hydroxy-5-methylphenyl)acetate | -CH₃ | Electron-Donating | Fastest |
| Methyl 2-(2-hydroxyphenyl)acetate | -H | Neutral | Fast |
| This compound | -Br | Electron-Withdrawing (Inductive) | Moderate |
| Methyl 2-(5-chloro-2-hydroxyphenyl)acetate | -Cl | Electron-Withdrawing (Inductive) | Moderate |
| Methyl 2-(3-bromo-2-hydroxyphenyl)acetate | -Br (at C3) | Stronger Electron-Withdrawing (Inductive) | Slow |
| Methyl 2-(4-bromo-2-hydroxyphenyl)acetate | -Br (at C4) | Strong Electron-Withdrawing (Inductive) | Slowest |
Electrophilic Aromatic Substitution
In these reactions, the substituted benzene ring acts as the nucleophile. The hydroxyl group is a strong activating, ortho-, para- directing group. The acetate side chain is weakly deactivating.
Predicted Reactivity and Regioselectivity:
-
Methyl 2-(2-hydroxy-5-methylphenyl)acetate: This will be the most reactive towards electrophilic substitution due to the combined activating effects of the hydroxyl and methyl groups. Substitution will be directed to the positions ortho to the hydroxyl group.
-
Methyl 2-(2-hydroxyphenyl)acetate: This will be less reactive than the methyl-substituted analog but still activated towards electrophilic substitution, primarily at the positions ortho and para to the hydroxyl group.
-
This compound: The bromine atom is deactivating but ortho-, para- directing. The powerful activating effect of the hydroxyl group will still dominate, directing incoming electrophiles to the positions ortho to the hydroxyl.
-
Methyl 2-(3-bromo-2-hydroxyphenyl)acetate & Methyl 2-(4-bromo-2-hydroxyphenyl)acetate: The deactivating effect of the bromine will be more pronounced in these isomers, leading to slower reaction rates compared to the 5-bromo isomer. The directing effects will be a combination of the influences of the existing substituents.
Intramolecular Cyclization to form Benzofuranones
Methyl 2-(hydroxyphenyl)acetate derivatives can undergo intramolecular cyclization to form benzofuran-2(3H)-ones. This reaction is typically acid- or base-catalyzed. The reaction proceeds via nucleophilic attack of the phenolic oxygen onto the ester carbonyl, followed by elimination of methanol. The rate of this reaction will be influenced by the nucleophilicity of the phenolic oxygen and the electrophilicity of the ester carbonyl.
Predicted Reactivity Order for Cyclization:
The trend is expected to be similar to that of O-acylation and O-alkylation, as the initial step involves the nucleophilic character of the phenolic oxygen.
Experimental Protocols
The following are representative, generalized protocols for the key reaction types discussed. Researchers should optimize these conditions for their specific substrate and desired outcome.
Protocol 1: General Procedure for O-Acylation
-
To a solution of the respective methyl 2-(hydroxyphenyl)acetate derivative (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine, pyridine, 1.2 eq.).
-
Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
To a solution of the respective methyl 2-(hydroxyphenyl)acetate derivative (1.0 eq.) in a polar aprotic solvent (e.g., DMF, acetone), add a base (e.g., potassium carbonate, sodium hydride, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.2 eq.) and heat the reaction mixture as necessary (e.g., 60-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Intramolecular Cyclization
-
Dissolve the methyl 2-(hydroxyphenyl)acetate derivative in a suitable solvent (e.g., toluene, xylene).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium methoxide).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, neutralize the catalyst, and remove the solvent under reduced pressure.
-
Purify the resulting benzofuranone by column chromatography or recrystallization.
Conclusion
The reactivity of This compound and its analogs is a nuanced interplay of electronic and steric factors. This guide has provided a predictive framework based on established principles of physical organic chemistry to anticipate the relative reactivity of these valuable building blocks in common synthetic transformations. By understanding the influence of substituent position and electronic nature, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel chemical entities. While direct comparative kinetic data for this specific set of compounds is not extensively available in the literature, the theoretical principles outlined herein provide a robust foundation for predicting reaction outcomes.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For a given analyte, such as Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, employing robust and reliable analytical methods is not merely a regulatory expectation but a scientific necessity. This guide provides an in-depth technical comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive analysis of this compound.
The core principle underpinning this guide is that no single analytical method is infallible. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides a higher degree of confidence in the reported data, ensuring accuracy, precision, and a comprehensive understanding of the analyte's purity and stability profile. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, empowering you to make informed decisions in your analytical strategy.
The Imperative of Orthogonal Analytical Approaches
Relying on a single analytical technique can introduce unforeseen biases. For instance, an impurity might co-elute with the main peak in an HPLC separation, remaining undetected. An orthogonal method, operating on a different separation or detection principle, is more likely to reveal such hidden impurities. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), emphasize the importance of specificity, which can be significantly enhanced by employing multiple analytical procedures. [1][2]This guide will explore the practical application of these principles.
Visualizing the Cross-Validation Workflow
The cross-validation process follows a logical sequence, ensuring a comprehensive comparison of the analytical methods.
Caption: A typical workflow for the cross-validation of analytical methods.
Comparative Overview of Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, a compound with both phenolic and ester functionalities, several methods are applicable.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Analyte State | Non-volatile, thermally stable compounds. | Volatile or semi-volatile compounds. | Soluble compounds. |
| Primary Application | Quantification, impurity profiling, stability testing. | Identification and quantification of volatile impurities, residual solvents. | Absolute quantification, structural elucidation, purity assessment without a specific reference standard. |
| Strengths | Versatile, robust, widely applicable for non-volatile compounds. | High separation efficiency, definitive identification through mass spectra. | Primary analytical method, non-destructive, provides structural information. |
| Limitations | Requires a chromophore for UV detection, potential for co-elution. | Requires analyte volatility or derivatization, potential for thermal degradation. | Lower sensitivity compared to chromatographic methods, requires higher sample concentration. |
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound. These methods are based on established procedures for structurally similar compounds, such as parabens and halogenated phenols. [2][3][4][5]
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed for the quantification and impurity profiling of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Filter and degas.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in the mobile phase to a final concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample solution to a target concentration of 100 µg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 280 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of volatile impurities and for confirming the identity of the main component. Derivatization is often employed for phenolic compounds to improve their volatility and chromatographic behavior. [1][6] Instrumentation:
-
GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 1 mL of Dichloromethane and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Injection mode: Split (10:1)
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 40-500 amu
-
Quantitative NMR (qNMR) Protocol
qNMR offers a primary method for purity assessment without the need for a specific reference standard of the analyte. [7][8][9][10] Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Internal standard (e.g., Maleic acid, accurately weighed)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Cross-Validation Plan: A Framework for Comparison
A robust cross-validation study is essential to demonstrate the equivalence or interchangeability of the developed methods.
Visualizing the Method Comparison Logic
Caption: Logical flow for comparing validation parameters across different analytical methods.
Statistical Analysis for Method Comparison
The comparison of analytical methods should be based on sound statistical principles. [11][12]
-
Accuracy: The accuracy of HPLC and GC-MS methods will be compared by analyzing a common set of spiked samples at different concentration levels. The results will be statistically evaluated using a paired t-test to determine if there is a significant difference between the means of the two methods.
-
Precision: The precision (repeatability and intermediate precision) of each method will be determined by replicate injections of a homogenous sample. The variances of the methods will be compared using an F-test, and the means will be compared using a t-test or Analysis of Variance (ANOVA) for multiple methods.
-
Linearity: The linearity of the HPLC and GC-MS methods will be assessed by analyzing a series of calibration standards. The slopes and intercepts of the regression lines will be compared to determine if they are statistically different.
-
Specificity: The specificity of the methods will be evaluated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation). The ability of each method to separate the main peak from degradation products will be compared.
Conclusion: A Unified Approach to Analytical Excellence
The cross-validation of HPLC, GC-MS, and qNMR methods for the analysis of this compound provides a comprehensive and robust analytical package. This multi-faceted approach ensures a high degree of confidence in the quality and purity of the analyte, meeting and exceeding regulatory expectations. By understanding the strengths and limitations of each technique and applying rigorous statistical comparison, researchers and drug development professionals can build a solid foundation of analytical data that supports the entire lifecycle of a pharmaceutical product.
References
- 1. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. rssl.com [rssl.com]
- 11. researchgate.net [researchgate.net]
- 12. extractalpha.com [extractalpha.com]
A Comparative Guide to the Biological Activities of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. The "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" core structure presents a versatile platform for the development of a diverse range of derivatives with significant biological potential. This guide provides an in-depth comparison of the anticipated biological activities of these derivatives, supported by experimental data from closely related compounds and detailed protocols for in vitro evaluation.
The core structure, possessing a halogenated phenolic ring and an acetic acid ester, is primed for modifications that can profoundly influence its biological profile. Key areas of investigation for these derivatives include their potential as antimicrobial, antioxidant, and anticancer agents. The inherent reactivity of the phenolic hydroxyl and the ester group allows for the synthesis of a wide array of analogs, including further esterifications, etherifications, and cyclizations to form benzofuranone structures.
Comparative Biological Activity
While direct comparative studies on a broad series of "this compound" derivatives are emerging, extensive research on structurally related benzofuran and benzofuranone compounds provides a strong predictive framework for their potential biological activities. The intramolecular cyclization of the parent compound or its corresponding carboxylic acid would yield a 5-bromobenzofuran-2(3H)-one scaffold, a privileged structure in medicinal chemistry.[1]
Antimicrobial Activity
Derivatives of "this compound" are anticipated to exhibit significant antimicrobial properties. The presence of the bromine atom and the phenolic hydroxyl group are key contributors to this activity. Halogenated phenols are well-known for their membrane-disrupting and enzyme-inhibiting effects in microorganisms.
Studies on various benzofuran derivatives have consistently demonstrated their potent antibacterial and antifungal activities.[2][3] For instance, certain benzofuran derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[4][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. It is hypothesized that ester derivatives of the parent compound could act as prodrugs, releasing the active phenolic acid within the microbial cell.
Table 1: Anticipated Antimicrobial Profile of "this compound" Derivatives
| Derivative Class | Predicted Activity | Rationale | Supporting Evidence (Related Compounds) |
| Alkyl/Aryl Esters | Moderate to Good | Enhanced lipophilicity for better cell penetration. | Fatty acid esters of hydroxycarboxylic acids show antimicrobial properties.[6] |
| Amide Derivatives | Good to Excellent | Introduction of additional hydrogen bonding and interaction sites. | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives show activity against Gram-positive bacteria.[7] |
| Benzofuranone Analogs | Good to Excellent | Rigidified structure may enhance binding to microbial targets. | Benzofuran-3(2H)-one derivatives exhibit notable antibacterial and antifungal activity.[2] |
Antioxidant Activity
The phenolic hydroxyl group in the "this compound" structure is a strong indicator of potential antioxidant activity. Phenolic compounds are excellent radical scavengers, donating a hydrogen atom to neutralize free radicals and thus preventing oxidative damage to cells.
Derivatives of benzofuran-2-one have been synthesized and evaluated for their antioxidant capacity, showing promising results in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8] Modifications to the core structure, such as the introduction of additional hydroxyl or methoxy groups on the aromatic ring, can further enhance this activity.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and derivatives of "this compound" hold promise in this regard. The brominated phenyl ring is a common feature in many potent anticancer compounds. Bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated high cytotoxicity against various cancer cell lines.[9]
The potential mechanisms of action for these derivatives could include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, or the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.[9][10] In vitro screening of these compounds against a panel of cancer cell lines is a crucial first step in evaluating their therapeutic potential.
Experimental Protocols
To facilitate the investigation of "this compound" derivatives, detailed protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Experimental Workflow:
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted test compound. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
Experimental Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Solution Preparation: Prepare various concentrations of the test compound in methanol. A fresh solution of DPPH (e.g., 0.1 mM) in methanol should also be prepared.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each concentration of the test compound to the wells. Then, add the DPPH solution to each well to initiate the reaction. A control well should contain methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Signaling Pathway Context:
Many cytotoxic agents induce apoptosis, a form of programmed cell death. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes.
Caption: Simplified overview of apoptosis induction by a cytotoxic agent.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[11]
Conclusion
Derivatives of "this compound" represent a promising class of compounds with the potential for significant antimicrobial, antioxidant, and anticancer activities. The strategic modification of this core structure can lead to the development of novel therapeutic agents. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these derivatives, enabling researchers to unlock their full therapeutic potential. Further investigation into the structure-activity relationships (SAR) of this compound class is warranted to guide the design of more potent and selective drug candidates.
References
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" against other methods
Introduction
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials.[1][2] Its structure, featuring a halogenated phenol and a methyl ester, provides multiple reactive sites for further chemical modification. The efficient and selective synthesis of this molecule is therefore of significant interest to researchers in medicinal chemistry and materials science.
This guide provides an in-depth, objective comparison of two primary synthetic strategies for preparing this compound. We will move beyond a simple listing of procedural steps to explore the underlying chemical principles, the rationale for experimental choices, and a data-driven comparison of their respective strengths and weaknesses. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific laboratory or industrial requirements.
Method 1: Electrophilic Bromination of a Phenylacetate Precursor
This approach involves the direct bromination of a readily available starting material, Methyl 2-(2-hydroxyphenyl)acetate.[3] The synthesis is a two-step process if starting from 2-hydroxyphenylacetic acid, or a single step if the methyl ester is commercially available.
Synthetic Rationale and Mechanistic Insight
The core of this method is an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) on the phenyl ring is a potent activating group and is ortho, para-directing. The acetate side chain is sterically bulky, which hinders electrophilic attack at the ortho position (C3). Consequently, the incoming electrophile (Br+) is predominantly directed to the para position (C5) relative to the hydroxyl group, leading to the desired 5-bromo isomer.
The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, it often requires harsh conditions and can lead to over-bromination.[4] A milder and more selective alternative is N-Bromosuccinimide (NBS), which provides a slow, controlled release of the bromine electrophile, minimizing the formation of di-brominated and other by-products. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or chloroform at room temperature.
Experimental Protocol
Step 1: Fischer Esterification of 2-Hydroxyphenylacetic Acid (if required)
-
To a solution of 2-hydroxyphenylacetic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-(2-hydroxyphenyl)acetate, which can often be used in the next step without further purification.
Step 2: Electrophilic Bromination
-
Dissolve Methyl 2-(2-hydroxyphenyl)acetate (1.0 eq) in dichloromethane (DCM, 15 vol) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.[1][2][5][6][7]
Workflow Diagram
Caption: Workflow for the synthesis via direct bromination.
Method 2: Esterification of a Brominated Phenol Precursor
This alternative strategy reverses the order of operations. It begins with the bromination of a simpler starting material, 2-hydroxyphenylacetic acid, followed by the esterification of the resulting (5-bromo-2-hydroxyphenyl)acetic acid.
Synthetic Rationale and Mechanistic Insight
This route leverages the same regioselective bromination principle as Method 1, but applies it to the carboxylic acid precursor. The subsequent esterification is a classic Fischer esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8] By using methanol as both the reactant and the solvent, the equilibrium is driven towards the product side, ensuring a high conversion rate. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9]
This approach can be advantageous as the brominated carboxylic acid intermediate is often a crystalline solid, which can be easily purified by recrystallization, potentially leading to a higher purity final product.
Experimental Protocol
Step 1: Selective Bromination of 2-Hydroxyphenylacetic Acid
-
Dissolve 2-hydroxyphenylacetic acid (1.0 eq) in glacial acetic acid (10 vol).
-
Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. The product often precipitates out of the solution.
-
Pour the reaction mixture into ice-cold water to precipitate the product completely.
-
Filter the solid, wash thoroughly with cold water to remove acetic acid, and dry under vacuum to obtain (5-bromo-2-hydroxyphenyl)acetic acid. This intermediate can be further purified by recrystallization from an ethanol/water mixture if necessary.
Step 2: Fischer Esterification
-
Suspend (5-bromo-2-hydroxyphenyl)acetic acid (1.0 eq) in an excess of methanol (20 vol).
-
Carefully add concentrated sulfuric acid (0.2 eq) to the suspension while cooling in an ice bath.
-
Heat the mixture to reflux and maintain for 5-7 hours, monitoring for the complete dissolution of the starting material and formation of the product by TLC.
-
After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the bulk of the methanol via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield high-purity this compound.[1][2][5][6][7]
Workflow Diagram
Caption: Workflow for the synthesis via esterification of a brominated acid.
Comparative Analysis
The choice between these two synthetic routes depends on several factors, including the availability of starting materials, desired scale, purity requirements, and safety considerations.
| Parameter | Method 1: Direct Bromination | Method 2: Esterification of Bromo-Acid | Rationale & Causality |
| Starting Material | Methyl 2-(2-hydroxyphenyl)acetate | 2-Hydroxyphenylacetic acid | Availability and cost of the initial starting material can be a primary deciding factor. |
| Number of Steps | 1 (if ester is available) or 2 | 2 | Method 1 is more streamlined if the starting ester is readily accessible. |
| Key Reagents | N-Bromosuccinimide (NBS), DCM | Bromine, Acetic Acid, Methanol, H₂SO₄ | Method 1 uses a milder brominating agent, which can be safer and more selective. Method 2 uses elemental bromine, which is highly corrosive and toxic. |
| Intermediate Purification | Not typically required | Recrystallization of the bromo-acid | The ability to purify the intermediate in Method 2 can lead to a cleaner final product and simplify the final purification step. |
| Typical Overall Yield | 65-75% | 70-85% | Method 2 often provides slightly higher overall yields due to the ease of purification of the solid intermediate, minimizing losses during chromatography. |
| Scalability | Good | Excellent | Method 2 is generally more amenable to large-scale synthesis as it avoids chromatography for the intermediate and the final product can often be purified by recrystallization. |
| Safety & Handling | NBS is a solid, easier to handle than Br₂. DCM is a regulated solvent. | Elemental bromine is highly hazardous. Acetic acid is corrosive. | Method 1 is arguably safer on a lab scale due to the use of NBS. Handling liquid bromine in Method 2 requires stringent safety protocols. |
| Cost-Effectiveness | Potentially higher reagent cost (NBS). | Lower reagent cost (Bromine, Acetic Acid). | For large-scale production, the lower cost of bulk reagents for Method 2 may outweigh the safety and handling considerations. |
Conclusion and Recommendation
Both presented methods are viable and effective for the synthesis of this compound.
Method 1 (Direct Bromination) is recommended for rapid, small-scale synthesis , especially when high-purity Methyl 2-(2-hydroxyphenyl)acetate is already available. Its primary advantages are the reduced number of steps and the use of the safer brominating agent, NBS.
Method 2 (Esterification of Bromo-Acid) is the superior choice for large-scale production and when high purity is paramount . Although it involves an additional step, the ability to purify the crystalline carboxylic acid intermediate by recrystallization is a significant advantage. This often leads to a higher overall yield and can simplify the final purification, making the process more robust and cost-effective at scale.
Ultimately, the selection of the synthetic route should be guided by a careful evaluation of project-specific priorities, including scale, timeline, budget, and available safety infrastructure.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. Methyl 2-(2-hydroxyphenyl)acetate | Natural product | TargetMol [targetmol.com]
- 4. US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 5. This compound [oakwoodchemical.com]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
- 7. 220801-66-1|this compound|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
As a Senior Application Scientist, my foremost priority is to ensure that innovative research is conducted with the highest standards of safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides a detailed protocol for the safe disposal of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, a halogenated organic compound. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
Therefore, it is imperative to treat this compound as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[3][4] The U.S. Environmental Protection Agency (EPA) has specific regulations for hazardous waste, and improper disposal can lead to significant penalties.[5]
Step-by-Step Disposal Protocol
This protocol provides a clear, sequential workflow for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE) and Pre-Disposal Handling
Before handling the waste, it is crucial to wear appropriate PPE to prevent exposure.
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection : A lab coat must be worn.
All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation risks.[6]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in chemical waste management. It prevents dangerous reactions and ensures that the waste is directed to the correct disposal stream.
-
Designated Waste Container : Use a dedicated, chemically compatible container for "Halogenated Organic Waste."[1][7] This container should be clearly labeled.
-
Labeling : The label must include the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or volume.[4][7]
-
Incompatible Materials : Do not mix this waste with other chemical classes in the same container, especially:
On-site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending collection by environmental health and safety (EHS) personnel.
-
Container Integrity : The waste container must be in good condition, free from leaks, and kept securely closed except when adding waste.[5][7][9]
-
Storage Location : Store the container in a well-ventilated area, away from heat sources or direct sunlight.[4]
-
Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[5]
Arranging for Final Disposal
Laboratory personnel are responsible for the safe accumulation of waste, but the final disposal must be handled by a licensed hazardous waste management company, typically coordinated through your institution's EHS department.
-
Contact EHS : Once the waste container is ready for pickup, contact your institution's EHS office to arrange for collection.[9]
-
Documentation : Maintain accurate records of the waste generated, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management Procedures
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the compound is dissolved in a flammable solvent, remove all sources of ignition.[2]
-
Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose : Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[6][10]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the spill to your laboratory supervisor and EHS department.
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately.[7]
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste; Halogenated Organic | Contains bromine, a halogen, making it subject to specific disposal regulations.[1][11] |
| Disposal Route | Licensed Hazardous Waste Incineration | Prohibited from landfill or sewer disposal to prevent environmental contamination.[1][3][5] |
| Container Type | Chemically compatible, sealed container | Prevents leaks and reactions with the container material.[4][5] |
| Labeling | "Hazardous Waste" + Full Chemical Name | Ensures clear identification and proper handling by EHS personnel.[4][7] |
| PPE | Goggles, gloves, lab coat | Protects against skin/eye contact and toxic exposure.[4] |
By adhering to these procedures, researchers can ensure that their work with this compound is conducted safely and in full compliance with environmental regulations, building a culture of safety and responsibility within the laboratory.
References
- 1. bucknell.edu [bucknell.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. acs.org [acs.org]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. danielshealth.com [danielshealth.com]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. p2infohouse.org [p2infohouse.org]
Navigating the Safe Handling of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: A Guide to Personal Protective Equipment and Disposal
The core principle of this guide is to foster a proactive safety culture. By understanding the potential hazards and implementing the prescribed personal protective equipment (PPE) and handling protocols, you can significantly mitigate risks. The information herein is designed to be a self-validating system, where the rationale behind each safety measure is clearly articulated, empowering you to make informed decisions in your laboratory.
Immediate Hazard Assessment and Core Precautions
Based on the hazard profiles of similar chemical structures, Methyl 2-(5-bromo-2-hydroxyphenyl)acetate should be treated as a hazardous substance with the potential to cause significant harm upon improper handling.[1][2][3][4][5] Key potential hazards include:
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns upon contact.[1][2][3][4][5]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage and may act as a lachrymator (a substance that causes tearing).[1][2]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2][3][4][5][6]
-
Respiratory Irritation: Vapors or dust may cause respiratory irritation.[3][5]
Therefore, all handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][7]
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and use of appropriate PPE is the most critical barrier between you and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Type | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7] Provides a seal around the eyes to protect against splashes and vapors. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[7] Always inspect gloves for tears or punctures before use. Practice proper glove removal techniques to avoid skin contact. For prolonged contact, consider double-gloving. |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against skin contact.[7] |
| Respiratory Protection | Not generally required with proper engineering controls | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if there is a risk of generating aerosols or if working outside of a fume hood.[7] |
Procedural Workflow for Safe Handling
A systematic approach to every task involving this compound is crucial. The following diagram illustrates the decision-making process and procedural steps for safe handling.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning any work, review the safety information for structurally similar compounds.
-
Ensure the chemical fume hood has been certified within the last year.
-
Confirm the location and functionality of the nearest eyewash station and safety shower.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Always handle the solid compound within the fume hood to prevent inhalation of any dust particles.
-
When transferring the solid, use a spatula and avoid creating dust.
-
For dissolution or reaction, add reagents slowly to control any potential exothermic reactions.
-
Keep the container of this compound tightly sealed when not in use.[1][3][5]
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
-
Spill and Disposal Management
Proper containment and disposal are critical to prevent environmental contamination and ensure a safe laboratory environment.
Spill Response:
-
Evacuate: Alert others in the area and evacuate if the spill is large or you feel it is unsafe to handle.
-
Ventilate: Ensure the area is well-ventilated, utilizing the fume hood.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Clean: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal:
All materials contaminated with this compound, including excess reagent, contaminated absorbent material, and empty containers, must be disposed of as hazardous waste.[2][3][4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with other waste streams unless directed by your institution's environmental health and safety (EHS) department.
-
Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[3] Consult your institution's EHS office for specific guidance.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
